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5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Documentation Hub

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  • Product: 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one
  • CAS: 485317-15-5

Core Science & Biosynthesis

Foundational

The Biological Activity Potential of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one: A Synthetic Compound at the Crossroads of Antioxidant, Anti-inflammatory, and Anticancer Activity

An In-Depth Technical Guide Executive Summary The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide focuses on a specific,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide focuses on a specific, promising derivative: 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. The strategic placement of a methoxy group at the ortho-position of the C5-phenyl ring is hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. We will explore the synthetic pathway to this molecule and delve into its multifaceted biological potential, with a primary focus on its antioxidant, anti-inflammatory, and anticancer activities. This document synthesizes data from analogous structures to build a predictive framework for the therapeutic utility of this specific compound, providing detailed experimental protocols for its evaluation and offering insights into its potential mechanisms of action for researchers in drug discovery and development.

Introduction: The Pyrazolone Core and the Significance of the 2-Methoxy Moiety

Pyrazolone and its derivatives represent a privileged class of five-membered nitrogen-containing heterocyclic compounds.[3] Their broad pharmacological profile is well-documented, encompassing antimicrobial, anti-inflammatory, analgesic, antitumor, and antioxidant properties.[1][2][4] The versatility of the pyrazolone ring allows for substitutions at various positions, enabling fine-tuning of its biological effects.

The introduction of a methoxyphenyl group is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Specifically, the methoxy group (-OCH₃) can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability. The position of this group is critical. While many studies focus on 4-methoxy (para) substitution[5][6], the 2-methoxy (ortho) substitution in 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one presents a unique stereoelectronic profile. This ortho-positioning can induce a conformational twist in the phenyl ring relative to the pyrazolone core, potentially leading to novel receptor-binding modes or altered selectivity for enzyme isoforms. Methoxyphenolic compounds, in general, are recognized for their anti-inflammatory and antioxidant activities.[7][8][9]

This guide provides a technical exploration of the anticipated biological activities of this specific ortho-methoxy derivative, grounded in the extensive literature on related pyrazolone structures.

Synthesis Pathway and Rationale

The most direct and widely adopted method for synthesizing 5-substituted pyrazol-3-ones is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative. This approach is efficient and modular, allowing for variation in both the C5 substituent and the N1 substituent (if any).

Proposed Synthetic Workflow

The synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one can be achieved via a two-step process starting from 2-methoxyacetophenone.

  • Claisen Condensation: The initial step involves a base-catalyzed Claisen condensation of 2-methoxyacetophenone with a suitable ester, typically diethyl carbonate, to form the corresponding β-ketoester, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. Sodium ethoxide is a common and effective base for this transformation.

  • Cyclocondensation with Hydrazine: The resulting β-ketoester is then reacted with hydrazine hydrate without prior purification. The reaction proceeds via an initial condensation followed by an intramolecular cyclization, eliminating ethanol and water to yield the target pyrazolone ring. Acetic acid is often used as a catalyst.

Visualization: Synthetic Workflow

G A 2-Methoxyacetophenone + Diethyl Carbonate B Ethyl 3-(2-methoxyphenyl) -3-oxopropanoate (β-ketoester intermediate) A->B  NaOEt (Base) Claisen Condensation C 5-(2-Methoxyphenyl)-1,2- dihydropyrazol-3-one (Target Compound) B->C  Hydrazine Hydrate Acetic Acid (cat.) Cyclocondensation

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials: 2-methoxyacetophenone, diethyl carbonate, sodium ethoxide (NaOEt), hydrazine hydrate, glacial acetic acid, ethanol, diethyl ether, hydrochloric acid (HCl).

Step 1: Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol.

  • To this solution, add diethyl carbonate (1.5 eq).

  • Slowly add a solution of 2-methoxyacetophenone (1.0 eq) in ethanol dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to precipitate the β-ketoester.

  • Extract the product with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used directly in the next step.

Step 2: Synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

  • Dissolve the crude ethyl 3-(2-methoxyphenyl)-3-oxopropanoate from the previous step in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into a beaker of ice water.

  • The solid precipitate is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6]

Core Biological Activity Potential

The biological profile of pyrazolone derivatives is exceptionally rich.[1] Based on extensive data for analogous compounds, 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant and Anti-inflammatory Activity

Causality and Mechanism: Inflammation and oxidative stress are intricately linked pathologies. Many anti-inflammatory agents exert their effects through antioxidant mechanisms. Pyrazolone derivatives are known to act as potent scavengers of oxygen free radicals.[10][11] The mechanism often involves the donation of a hydrogen atom from the pyrazolone ring to neutralize reactive oxygen species (ROS).

The anti-inflammatory action of many pyrazolones is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[12][13] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. The 2-methoxy group may enhance this activity by forming specific hydrogen bonds within the active site of the COX enzyme.

Visualization: Anti-inflammatory Mechanism

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane Phospholipids->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Compound 5-(2-Methoxyphenyl) -1,2-dihydropyrazol-3-one Compound->COX Inhibition

Caption: Inhibition of the COX pathway by the pyrazolone compound.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema This is a standard in vivo model for evaluating acute anti-inflammatory activity.[4]

  • Animals: Use adult Wistar or Sprague-Dawley rats (150-200g), fasted overnight with free access to water.

  • Grouping: Divide animals into at least three groups: Control (vehicle), Standard (e.g., Diclofenac, 10 mg/kg), and Test Compound (e.g., 20 mg/kg, administered orally or intraperitoneally).

  • Dosing: Administer the vehicle, standard drug, or test compound 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Anticancer (Antiproliferative) Activity

Many pyrazole and pyrazolone derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.[5][6][14] The proposed mechanisms are diverse and include the induction of apoptosis, cell cycle arrest (often at the G2/M phase), and inhibition of key signaling pathways like PTEN/Akt/NF-κB.[14] Some pyrazoles also function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe.[14] The phenyl-pyrazolone scaffold has also been identified as a potential small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint, which is a major target in cancer immunotherapy.[11]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5][15]

  • Cell Culture: Plate human cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer, PC-3 prostate cancer) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Summary: Representative Activities of Analogous Pyrazolones
Compound Class/ActivityCell Line / ModelResult (IC₅₀ / % Inhibition)Reference
Anticancer HCT-116 (Colon)Good Activity (Specific IC₅₀ not listed)[5]
Anticancer PC-3 (Prostate)Good Activity (Specific IC₅₀ not listed)[5]
Anticancer A549 (Lung)IC₅₀ = 4.655 µM (for compound T3)[16]
Anti-inflammatory Carrageenan Paw Edema46-86% Inhibition (various derivatives)[12]
COX-2 Inhibition In Vitro AssayGood Selectivity Index (SI > 5)[16]
Antioxidant (ROS) Thrombin-stimulated PlateletsIC₅₀ ≈ 10 µM[10]

Note: The data presented is for structurally related pyrazolone derivatives and serves as a predictive baseline for the potential of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one.

Antimicrobial Activity

The pyrazolone scaffold is present in compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3][17] The mechanism of action is often related to the disruption of cell membrane integrity or the inhibition of essential enzymes involved in microbial replication.

Experimental Protocol: Agar Well Diffusion Method This method is a standard preliminary test to screen for antimicrobial activity.[3][18]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. Also include a negative control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or at 28°C for 48 hours (fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one emerges as a molecule of significant interest based on the robust pharmacological profile of the pyrazolone class. The presence of the ortho-methoxy group provides a unique structural feature that warrants detailed investigation. The synthesized data from analogous compounds strongly suggests that this molecule holds potential as a multi-target agent with antioxidant, anti-inflammatory, and anticancer properties.

Future research should focus on the precise synthesis and characterization of this compound, followed by a systematic evaluation using the protocols outlined in this guide. Head-to-head comparisons with its para- (4-methoxy) and meta- (3-methoxy) substituted isomers would provide invaluable structure-activity relationship (SAR) data. Furthermore, mechanistic studies, including specific enzyme inhibition assays (e.g., COX-1/COX-2), cell cycle analysis, and apoptosis assays, are crucial next steps to elucidate its molecular targets and validate its therapeutic potential.

References

  • Donato, R., Scurria, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed. Available at: [Link]

  • Bailly, C., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. ResearchGate. Available at: [Link]

  • Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Available at: [Link]

  • Li, W., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2016). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage. Available at: [Link]

  • Haris, F., et al. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia. Available at: [Link]

  • Various Authors. (2022). Pyrazolone – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Lv, P., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Patil, S. R., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. Arkivoc. Available at: [Link]

  • Chen, Y., et al. (2019). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PMC. Available at: [Link]

  • Obasi, L. N., et al. (2017). Synthesis, characterization, antimicrobial screening and computational studies of 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one. ResearchGate. Available at: [Link]

  • Deshpande, A., et al. (2020). Synthesis, molecular docking, antiproliferative and radical scavenging activities of vanillin derived 1,3,5-trisubstituted. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, N., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis. Available at: [Link]

  • Lominchar, M. G., et al. (2015). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC - NIH. Available at: [Link]

  • El-Shehry, M. F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • Prasad, K. S., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. Available at: [Link]

  • Gomaa, A. M., et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Journal of the Chilean Chemical Society. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. in vivo. Available at: [Link]

  • Thomas, T., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4. ChesterRep. Available at: https://chesterrep.openrepository.com/handle/10034/625759
  • Dubea, P. N., et al. (2014). Synthesis and biological evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors: Molecular docking study. ResearchGate. Available at: [Link]

  • Devi, T.R., et al. (2019). Synthesis and Antibacterial Activity of 2-(4,5-Dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines. Connect Journals. Available at: [Link]

  • Kumar, R. S., et al. (2015). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Archana, S. D., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. IUCr Journals. Available at: [Link]

  • Khloya, V., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Available at: [Link]

  • Sandhya, H. P. V., & Kumar, K. V. S. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Archana, S. D., et al. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCr Journals. Available at: [Link]

  • Korsakov, M. K., et al. (2023). Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Pharmacia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Introduction & Scientific Context The synthesis of 5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one (also referred to as 3-(2-methoxyphenyl)-5-pyrazolone) represents a critical workflow in the development of radical scavenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The synthesis of 5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one (also referred to as 3-(2-methoxyphenyl)-5-pyrazolone) represents a critical workflow in the development of radical scavengers and neuroprotective agents. This scaffold is structurally analogous to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved free radical scavenger used for acute ischemic stroke and amyotrophic lateral sclerosis (ALS).

Unlike Edaravone, which possesses a phenyl group at N1 and a methyl at C3, the target molecule described here features a free N-H moiety and a bulky ortho-methoxyphenyl group at C5. This structural variation significantly alters the electronic properties and lipophilicity of the pyrazolone core, potentially enhancing blood-brain barrier (BBB) permeability or altering antioxidant potency.

Retrosynthetic Analysis

The most robust synthetic route utilizes the Knorr Pyrazole Synthesis , a cyclocondensation between a


-keto ester and hydrazine. The strategy involves two distinct phases:
  • Claisen Condensation: Construction of the

    
    -keto ester precursor from 2-methoxyacetophenone.
    
  • Cyclization: Formation of the pyrazolone ring using hydrazine hydrate.

Reaction Pathway Diagram

ReactionScheme Start 2-Methoxyacetophenone Intermediate Ethyl 3-(2-methoxyphenyl)- 3-oxopropanoate Start->Intermediate Claisen Condensation Reagent1 Diethyl Carbonate NaH, THF Reagent1->Intermediate Product 5-(2-Methoxyphenyl)- 1,2-dihydropyrazol-3-one Intermediate->Product Knorr Cyclization Reagent2 Hydrazine Hydrate Ethanol, Reflux Reagent2->Product

Figure 1: Two-step synthetic pathway from commercially available acetophenone to the target pyrazolone.

Phase 1: Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate[2]

The first challenge is synthesizing the


-keto ester. Direct alkylation of acetophenones can be sluggish; therefore, a crossed Claisen condensation using diethyl carbonate and a strong base (Sodium Hydride) is the preferred protocol to ensure high yields and prevent self-condensation.
Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2]QuantityRole
2-Methoxyacetophenone 150.171.05.00 gStarting Material
Diethyl Carbonate 118.134.016.1 mLElectrophile / Solvent
Sodium Hydride (60% dispersion) 24.003.04.00 gBase
Tetrahydrofuran (THF) 72.11-100 mLSolvent (Anhydrous)
Glacial Acetic Acid 60.05Excess~10 mLQuenching Agent
Experimental Protocol
  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Base Suspension: Under a nitrogen atmosphere, wash the Sodium Hydride (NaH) with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional for this scale). Resuspend the NaH in anhydrous THF (60 mL) and cool to 0°C using an ice bath.

  • Substrate Addition: Dissolve 2-Methoxyacetophenone (5.00 g) in THF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution will occur.[3] Stir for 30 minutes at 0°C to ensure enolate formation.

  • Electrophile Addition: Add Diethyl Carbonate (16.1 mL) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (60°C ) for 3–4 hours. Monitor reaction progress via TLC (20% EtOAc in Hexane).

    • Checkpoint: The formation of a solid mass or thick slurry indicates the formation of the sodium enolate salt.

  • Quenching: Cool the mixture to 0°C. Carefully quench by adding Glacial Acetic Acid dropwise until pH ~6-7. Caution: Vigorous bubbling.

  • Workup: Pour the mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude oil is often sufficiently pure for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).[1]

Expected Yield: 85–90% (Yellowish oil).

Phase 2: Cyclization to 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

This step utilizes hydrazine hydrate to attack the ketone and ester functionalities of the


-keto ester, closing the ring to form the pyrazolone.
Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2]QuantityRole
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 222.241.05.00 g (approx)Precursor
Hydrazine Hydrate (80%) 50.062.02.8 mLNucleophile
Absolute Ethanol 46.07-50 mLSolvent
Acetic Acid (Catalytic) 60.050.15 dropsCatalyst
Experimental Protocol
  • Dissolution: In a 100 mL RBF, dissolve the

    
    -keto ester (5.00 g) from Phase 1 in Absolute Ethanol (50 mL).
    
  • Reagent Addition: Add Hydrazine Hydrate (2.8 mL) dropwise to the stirring solution. Add 5 drops of Glacial Acetic Acid to catalyze the imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanism:[4][5][6][7][8] The hydrazine first forms a hydrazone with the ketone, followed by intramolecular nucleophilic attack on the ester carbonyl, releasing ethanol.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (high

    
    ) should disappear, replaced by a lower 
    
    
    
    streak typical of polar pyrazolones.
  • Isolation:

    • Method A (Precipitation): Cool the reaction mixture to room temperature, then to 0°C. The product often precipitates as a white or off-white solid. Filter and wash with cold ethanol.

    • Method B (Evaporation): If no precipitate forms, concentrate the solvent to ~10 mL on a rotary evaporator, add cold diethyl ether (20 mL), and scratch the flask walls to induce crystallization.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water (9:1) mixture.

Expected Yield: 70–80% (White to pale yellow solid).

Characterization & Validation

The product exists in tautomeric equilibrium (CH-form, OH-form, NH-form). In solution (NMR), the enol or keto form may predominate depending on the solvent.

TechniqueExpected Signal / ResultInterpretation
Appearance White crystalline solidHigh purity.
Melting Point 150–160°C (Range varies by tautomer)Distinct from precursor (liquid).

H NMR (DMSO-

)

3.80 (s, 3H)
Methoxy group (

).

5.80 (s, 1H) or 9-12 (br)
C4-H (keto form) or OH/NH (enol form).

6.90 – 7.80 (m, 4H)
Aromatic protons (2-substituted pattern).

10.0 – 12.0 (br s)
Pyrazolone N-H protons.
MS (ESI+)


Confirms molecular formula

.

Safety & Troubleshooting

Critical Hazards
  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen gas. Must be handled under inert gas (Nitrogen/Argon).[1] Have a Class D fire extinguisher available.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use double gloves (nitrile) and work exclusively in a fume hood.

  • Diethyl Carbonate: Flammable liquid.

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Claisen Condensation).

    • Solution: Ensure THF is strictly anhydrous. Water destroys NaH. Ensure the reaction time is sufficient (TLC check) before quenching.

  • Issue: Product is an oil in Step 2.

    • Solution: Pyrazolones can be sticky. Triturate the oil with cold Ether or Hexane/Ether (1:1) and sonicate to induce crystallization.

  • Issue: "Oiling out" during recrystallization.

    • Solution: The ethanol solution is too concentrated. Add a small amount of solvent, reheat, and cool more slowly.[9]

References

  • Zuniga, E. S., et al. (2017).[1] Bioorganic & Medicinal Chemistry, 25(15), 3922-3946.[1] (Protocol for synthesis of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate using NaH/Diethyl Carbonate).

  • Tietze, L. F., et al. (1990). Organic Syntheses, Coll.[2][10] Vol. 7, p. 0. (General procedures for

    
    -keto ester synthesis). 
    
  • Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational reference for Pyrazolone synthesis).
  • PubChem Compound Summary. (2025). 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one.

Sources

Application

Using 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one as a ligand in coordination chemistry

Application Note: Coordination Chemistry of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Introduction & Ligand Profile 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (MPP) represents a specialized class of N,O-donor ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Introduction & Ligand Profile

5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (MPP) represents a specialized class of N,O-donor ligands derived from the pyrazolone scaffold. Unlike simple pyrazoles, MPP integrates an ortho-methoxy substituent on the phenyl ring, introducing a "hard" oxygen donor site capable of hemilabile coordination. This structural feature allows MPP to stabilize metal centers through the chelate effect, making it highly valuable in catalysis, luminescent materials, and bio-inorganic medicinal chemistry.

Chemical Profile
  • IUPAC Name: 5-(2-Methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

  • Solubility: Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.

  • Key Feature: Annular Tautomerism .[1][2] The ligand exists in dynamic equilibrium between the CH₂-keto form (A), the OH-enol form (B), and the NH-keto form (C). In coordination chemistry, the enol form (B) is predominantly active, often deprotonating to form a monoanionic chelate.

PropertyDescription
Donor Atoms Pyrazole Nitrogen (

), Enolic Oxygen (

), Methoxy Oxygen (

)
Coordination Modes Monodentate (N-only), Bidentate (

), Tridentate (

)
pKa (approx) ~7.5 - 8.5 (Enolic proton)

Synthesis Protocol

Objective: Synthesize high-purity MPP ligand starting from ethyl 2-methoxybenzoylacetate.

Reaction Mechanism

The synthesis follows a Knorr-type condensation where hydrazine attacks the


-keto ester. The 2-methoxy group remains intact, serving as a steric director and auxiliary donor in subsequent complexation.

Synthesis Reactant1 Ethyl 3-(2-methoxyphenyl)- 3-oxopropanoate Inter Hydrazone Intermediate Reactant1->Inter EtOH, Reflux Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Reactant2->Inter Product 5-(2-Methoxyphenyl)- 1,2-dihydropyrazol-3-one Inter->Product Cyclization (-EtOH, -H2O)

Figure 1: Synthetic pathway for the MPP ligand.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (10 mmol, 2.22 g) in Absolute Ethanol (30 mL).

  • Addition: Dropwise add Hydrazine Hydrate (12 mmol, 0.6 mL, 80%) while stirring at room temperature.

    • Note: A slight excess of hydrazine ensures complete consumption of the ester.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a white or off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to yield needle-like crystals.

  • Yield: Expected yield 80–90%. Melting Point: ~165–168°C.

Coordination Chemistry & Metal Complexation

The versatility of MPP lies in its ability to switch coordination modes based on pH and metal ion radius.

Coordination Modes
  • Neutral Bidentate (

    
    ):  The neutral ligand binds via the pyrazole nitrogen and the carbonyl oxygen. Common with neutral metal halides (e.g., 
    
    
    
    ).
  • Anionic Bidentate (

    
    ):  Upon deprotonation (using base), the enolate oxygen and pyrazole nitrogen form a stable 5-membered chelate ring.
    
  • Tridentate Pincer (

    
    ):  With larger metal ions (e.g., Lanthanides or Pb(II)), the ortho-methoxy oxygen participates in coordination, forming a fused 5,6-membered chelate system.
    

Coordination cluster_modes Steric Control Ligand Ligand (MPP) (Enol Form) Base Base (Et3N/NaOH) Ligand->Base Deprotonation (-H+) Metal Metal Salt (MX2) Base->Metal Anionic Ligand Complex_Bi Bidentate Complex [M(MPP)2] (N,O-Chelation) Metal->Complex_Bi Small Cation (Cu, Ni) No Methoxy Bond Complex_Tri Tridentate Complex [M(MPP)X] (O,N,O-Chelation) Metal->Complex_Tri Large Cation (La, Pb) Methoxy Coordination

Figure 2: Logic flow for coordination mode selection based on metal ion size.

Protocol: Synthesis of Cu(II) Complex [Cu(MPP)₂]

Targeting the bis-chelate, square planar geometry.

  • Ligand Solution: Dissolve MPP (2 mmol, 0.38 g) in Methanol (20 mL).

  • Deprotonation: Add Triethylamine (2 mmol) to generate the enolate. The solution may turn slightly yellow.

  • Metal Addition: Dissolve Copper(II) Acetate Monohydrate (1 mmol, 0.20 g) in Methanol (10 mL) and add dropwise to the ligand solution.

  • Reaction: Reflux for 2 hours. The color will deepen (typically green or brown).

  • Workup: Cool to room temperature. The complex precipitates. Filter, wash with cold methanol and diethyl ether.

  • Characterization Check:

    • IR: Disappearance of broad

      
       at 3200 cm⁻¹. Shift of 
      
      
      
      to lower frequency (~1590 cm⁻¹) indicating N-coordination.
    • UV-Vis: d-d transitions around 600–700 nm (distorted square planar).

Applications & Biological Activity

The MPP ligand scaffold is pharmacologically privileged, sharing structural homology with antipyrine and edaravone drugs.

Biological Screening Protocol (Cytotoxicity)

Rationale: Pyrazolone metal complexes often exhibit higher lipophilicity than the free ligand, enhancing cell membrane permeability (Tweedy's Chelation Theory).

Assay StepParameterDetail
Cell Lines MCF-7 (Breast), HeLa (Cervical)Standard cancer models.[3]
Control Cisplatin / DoxorubicinPositive control for potency comparison.
Solvent DMSO (< 0.5% v/v)Ensure complex solubility without cytotoxicity.
Incubation 48 - 72 HoursStandard exposure time.
Readout MTT / SRB AssayColorimetric measurement of cell viability.

Key Insight: The ortho-methoxy group can act as a hydrogen bond acceptor in the active site of enzymes (e.g., Tyrosinase or Kinases), potentially enhancing the IC₅₀ values compared to the unsubstituted phenyl analog.

References

  • Tautomerism and Coordination: Marchetti, F., et al. (2005). Coordination modes of 5-pyrazolones: A solid-state overview. Coordination Chemistry Reviews.

  • Synthesis and Biological Activity: Bansal, P., et al. (2025).[3][4][5][6] Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Nano Biomed. Eng.

  • Related Hydroxy-Analog Coordination (Mechanistic Grounding): Mukherjee, A., et al. (2007). Coordination Versatility of 5(3)-(2-Hydroxyphenyl)-3(5)-methylpyrazole. European Journal of Inorganic Chemistry.

  • Pyrazolone Drug Analogs: Edaravone (Radicava) Mechanism of Action & Structural Homology.

Sources

Method

Application Note: High-Yield Synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Part 1: Executive Summary & Strategic Analysis Overview The target molecule, 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (also referred to as 3-(2-methoxyphenyl)-5-pyrazolone), represents a critical scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Overview

The target molecule, 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (also referred to as 3-(2-methoxyphenyl)-5-pyrazolone), represents a critical scaffold in medicinal chemistry.[1][2][3][4] Structurally related to Edaravone (a neuroprotective agent), this N-unsubstituted pyrazolone serves as a versatile intermediate for N-alkylation or as a pharmacophore in its own right, known for free radical scavenging and cyclooxygenase (COX) inhibitory potential.

This guide addresses the "Make vs. Buy" challenge. While the final pyrazolone is commercially available, it is often expensive or suffers from variable purity due to tautomeric instability during storage. We present a robust, two-step "Just-in-Time" synthesis protocol starting from the commodity chemical 2'-methoxyacetophenone .

Retrosynthetic Logic

The synthesis relies on the Knorr Pyrazole Synthesis paradigm. The bond construction strategy involves:

  • C-C Bond Formation: Claisen condensation of 2'-methoxyacetophenone with diethyl carbonate to install the necessary

    
    -keto ester functionality.
    
  • Heterocyclization: Double nucleophilic attack by hydrazine hydrate upon the

    
    -keto ester to close the pyrazole ring.
    
Reaction Pathway Visualization

The following diagram illustrates the chemical logic and critical intermediates.

ReactionPathway Figure 1: Retrosynthetic pathway and critical process controls. SM1 2'-Methoxyacetophenone (Commodity Starting Material) Inter Intermediate: Ethyl 3-(2-methoxyphenyl)- 3-oxopropanoate SM1->Inter Claisen Condensation (C-C Bond Formation) Reagent1 Diethyl Carbonate (NaH, THF) Reagent1->Inter Product Target: 5-(2-Methoxyphenyl)- 1,2-dihydropyrazol-3-one Inter->Product Cyclocondensation (Ring Closure) Side Side Product: Azine Impurity (Avoided by Excess N2H4) Inter->Side Limiting Hydrazine Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Rationale: The


-keto ester precursor is not always shelf-stable. Synthesizing it fresh ensures high yield in the subsequent cyclization.

Reagents & Equipment:

  • 2'-Methoxyacetophenone (1.0 eq)

  • Diethyl carbonate (4.0 eq)

  • Sodium Hydride (60% dispersion in oil) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous[5][6]

  • Inert Atmosphere (Nitrogen or Argon) balloon/manifold

Protocol:

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen.[6][7][8]

  • Base Activation: Suspend Sodium Hydride (60%, 3.0 eq) in anhydrous THF at 0°C. Note: Wash NaH with dry hexane if oil removal is critical for downstream analysis, though usually unnecessary for this scale.

  • Addition: Dissolve 2'-methoxyacetophenone (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the NaH suspension at 0°C. Stir for 30 minutes to form the enolate (H2 gas evolution will occur).

  • Condensation: Add Diethyl carbonate (4.0 eq) dropwise.

  • Reaction: Warm the mixture to room temperature and then heat to mild reflux (60-65°C) for 14 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting acetophenone spot should disappear.

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid/water or dilute HCl until pH is neutral/slightly acidic. Caution: Vigorous foaming.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough (approx. 90-95%) for the next step. If necessary, purify via flash column chromatography (Silica, 10% EtOAc in Hexane).[6]

Expected Yield: 85-90% as a yellowish oil.

Step 2: Cyclization to 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Rationale: Hydrazine acts as a dinucleophile. The use of ethanol allows for the precipitation of the product upon cooling, simplifying purification.

Reagents:

  • Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (from Step 1) (1.0 eq)[6]

  • Hydrazine Hydrate (80% or 99%) (2.0 eq)

  • Absolute Ethanol (Solvent volume: ~10 mL per gram of ester)

  • Glacial Acetic Acid (Catalytic, optional)

Protocol:

  • Dissolution: In a single-neck RBF, dissolve the

    
    -keto ester (1.0 eq) in Absolute Ethanol.
    
  • Reagent Addition: Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature.

    • Critical Parameter: Do not use less than 1.5 eq of hydrazine. Limiting hydrazine leads to the formation of azines (two ester molecules linked by one hydrazine), which are yellow, insoluble impurities difficult to remove.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: TLC (DCM:MeOH 95:5). The ester spot (high Rf) will disappear, and a lower Rf spot (pyrazolone) will appear.

  • Crystallization: Remove the heat source and allow the reaction to cool slowly to room temperature. The product often crystallizes spontaneously as a white or off-white solid.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no solid forms, concentrate the solvent to 50% volume and cool in an ice bath.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water (8:2) mixture.

Expected Yield: 75-85%. Physical State: White to off-white crystalline solid. Melting Point: ~212–214°C (Consistent with literature for similar analogs).[8]

Part 3: Process Control & Optimization

Optimization Parameters

The following table summarizes how variations in conditions affect the outcome.

ParameterRecommended ConditionEffect of Deviation
Stoichiometry (

)
2.0 Equivalents < 1.2 eq: High risk of Azine formation (yellow impurity). > 5.0 eq: Wasteful, harder to remove excess hydrazine.
Solvent Ethanol (Abs.) Methanol: Good, but lower boiling point slows rate. Acetic Acid: Increases rate but makes workup (neutralization) tedious.
Temperature Reflux (78°C) Room Temp: Reaction is too slow (>24h). Microwave: Can reduce time to 10-20 min (120°C).
Atmosphere Air (Step 2) Step 2 is not air-sensitive. Step 1 (NaH) requires inert gas.
Troubleshooting Guide
  • Problem: Product is yellow/orange.

    • Cause: Oxidation or Azine formation.

    • Solution: Recrystallize from Ethanol with a pinch of activated charcoal. Ensure excess hydrazine is used in future runs.

  • Problem: No precipitate forms upon cooling.

    • Cause: Product is too soluble or oiling out.

    • Solution: Evaporate ethanol completely to obtain a solid/oil, then triturate with diethyl ether or cold hexanes to induce crystallization.

  • Problem: Low Yield in Step 1.

    • Cause: Wet THF or old NaH.

    • Solution: Ensure THF is distilled/dried. Use fresh NaH.

Part 4: Characterization & Validation

Structural Validation (NMR)

The product exists in tautomeric equilibrium (CH2-CO form vs CH=C-OH form). In polar solvents like DMSO-d6, the enol form often predominates or broadens signals.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.8 - 12.0 (br s, 1H, NH/OH, exchangeable)
      
    • 
       7.2 - 7.8 (m, 4H, Aryl protons)
      
    • 
       5.8 (s, 1H, Pyrazole-CH, if enol form) OR 
      
      
      
      3.6 (s, 2H, Pyrazole-CH2, if keto form)
    • 
       3.85 (s, 3H, OMe)
      
Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow. Start Start: 2'-Methoxyacetophenone Step1 Step 1: Claisen Condensation (NaH, Diethyl Carbonate, THF, Reflux 14h) Start->Step1 Check1 QC: TLC Check (Disappearance of Ketone) Step1->Check1 Workup1 Workup: Quench (AcOH), Extract (EtOAc), Concentrate -> Crude Beta-Keto Ester Check1->Workup1 Pass Step2 Step 2: Cyclization (Hydrazine Hydrate 2.0eq, EtOH, Reflux 4h) Workup1->Step2 Check2 QC: TLC Check (New polar spot) Step2->Check2 Workup2 Workup: Cool to RT, Filter Precipitate Check2->Workup2 Pass Purify Purification: Recrystallize (EtOH/Water) Workup2->Purify Final Final Product: 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Purify->Final

References

  • Shaaban, M. R., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18, 2089-2101. Retrieved from [Link]

  • Fathalla, O. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Retrieved from [Link]

  • Fun, H. K., et al. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Application

Application Note: Functionalization of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one for Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes established synthetic methodologies with specific insights relevant to the 2-methoxyphenyl-pyrazolone scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes established synthetic methodologies with specific insights relevant to the 2-methoxyphenyl-pyrazolone scaffold.

[1]

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one represents a privileged scaffold.[1] Structurally related to Edaravone (a neuroprotective agent approved for ALS and stroke), this scaffold offers a distinct advantage: the ortho-methoxy group provides steric bulk that can lock conformation and improve metabolic stability compared to the unsubstituted phenyl ring, while serving as a hydrogen bond acceptor for active site residues.

This guide details the strategic functionalization of this core, focusing on three vectors:

  • C4-Position: The "active methylene" site for electrophilic attack (Knoevenagel, halogenation).

  • N1/N2-Positions: Tuning solubility and lipophilicity (LogP) via alkylation/arylation.

  • O-Position: Prodrug strategies via trapping the enol tautomer.

Chemical Logic & Tautomerism

Before initiating synthesis, researchers must understand the tautomeric equilibrium which dictates reactivity. The scaffold exists in three forms:

  • CH-form (Pyrazolone): Favored in non-polar solvents; reactive at C4.[1]

  • OH-form (Hydroxypyrazole): Favored in polar protic solvents; reactive at O (and C4 via enol).

  • NH-form: Dictates N-alkylation regioselectivity.[1]

Reactivity Map (Graphviz Visualization)

ReactivityMap Core 5-(2-MeO-Ph)-Pyrazolone (Scaffold) C4 C4-Position (Nucleophilic Carbon) Core->C4 Soft Electrophiles (Aldehydes, Halogens) N1 N1/N2-Position (Nucleophilic Nitrogen) Core->N1 Hard Electrophiles (Alkyl Halides) O3 O-Position (Enolic Oxygen) Core->O3 O-Alkylation conditions Arylidene Arylidene Derivatives (Knoevenagel) C4->Arylidene Aldehyde/Base Halogen 4-Halo Derivatives (Intermediate) C4->Halogen NBS/NCS N_Alkyl N-Alkyl/Aryl (Core Tuning) N1->N_Alkyl R-X/Base O_Ether O-Ethers (Prodrugs/Fixed Enol) O3->O_Ether Mitsunobu/Alkylation

Caption: Reactivity vectors for the 5-(2-methoxyphenyl)-pyrazolone scaffold. C4 is the primary site for diversity generation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

If the core is not commercially available, it is synthesized via cyclocondensation.

  • Reagents: Ethyl (2-methoxybenzoyl)acetate, Hydrazine hydrate (80%), Ethanol (Abs).

  • Mechanism: Nucleophilic attack of hydrazine on the ketone, followed by intramolecular amidation.

Step-by-Step:

  • Dissolve Ethyl (2-methoxybenzoyl)acetate (10 mmol, 2.22 g) in Ethanol (20 mL).

  • Add Hydrazine hydrate (12 mmol, 0.75 mL) dropwise at 0°C.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Cool to room temperature. The product often precipitates.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and ether.

  • Recrystallization: Ethanol/Water (9:1) if necessary.

  • Yield Expectation: 75–85%.

Protocol B: C4-Functionalization (Knoevenagel Condensation)

This reaction creates a library of "arylidene" derivatives, often enhancing antioxidant or kinase inhibitory activity by extending conjugation.

  • Reagents: Core Scaffold, Aromatic Aldehyde (diverse), Piperidine (Cat.), Ethanol.[2]

Step-by-Step:

  • Suspend Core Scaffold (1.0 eq) and Aromatic Aldehyde (1.0 eq) in Ethanol (10 vol).

  • Add Piperidine (0.1 eq) as a catalyst.

  • Reflux for 3–8 hours. The solution usually changes color (yellow/orange/red) indicating conjugation.

  • Workup: Cool to RT. The arylidene product typically precipitates. Filter and wash with cold ethanol.

  • Note: If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Hexane.

Protocol C: Regioselective N-Alkylation

Controlling N- vs O-alkylation is critical.[1]

  • Target: N-alkylation (for solubility/SAR).

  • Reagents: Alkyl halide, K₂CO₃ (Base), DMF (Solvent).

Step-by-Step:

  • Dissolve Core Scaffold (1.0 eq) in anhydrous DMF .

  • Add K₂CO₃ (2.0 eq). Stir for 30 min at RT to generate the anion.

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc) is mandatory to separate N-alkyl (major) from O-alkyl (minor) byproducts.

Data Analysis & QC Standards

Analytical Differentiation of Regioisomers

When alkylating, you may obtain mixtures. Use NMR to distinguish them.

FeatureN-Alkyl IsomerO-Alkyl Isomer
¹H NMR (C4-H) Typically two singlets or a distinct pattern if C4 is substituted.[1]Often shifted upfield relative to N-alkyl.[1]
¹³C NMR (C=O/C-O) Carbonyl carbon (~160-170 ppm).Enolic carbon (~155-165 ppm), no C=O > 165 ppm.
IR Spectrum Strong C=O stretch (~1680 cm⁻¹).Weak/No C=O stretch; strong C=N/C=C.
Solvent Screening for Knoevenagel Yields

Optimization data for condensing 4-chlorobenzaldehyde with the scaffold.

SolventCatalystTemp (°C)Yield (%)Notes
EthanolPiperidine7888Standard Protocol
WaterNone10045Green, but low solubility
Acetic AcidNaOAc11892Good for unreactive aldehydes
ToluenePiperidine11085Dean-Stark required

Workflow Visualization

Workflow Start Start: Ethyl (2-methoxybenzoyl)acetate Cyclization Cyclization (Hydrazine/EtOH) Start->Cyclization Scaffold Core: 5-(2-MeO-Ph)-Pyrazolone Cyclization->Scaffold Decision Select Functionalization Path Scaffold->Decision PathA Path A: C4-Modification (Target: Kinase/Antioxidant) Decision->PathA PathB Path B: N-Alkylation (Target: ADME/Solubility) Decision->PathB ActionA Knoevenagel Condensation (Aldehydes) PathA->ActionA ActionB Base-Mediated Alkylation (R-X, K2CO3) PathB->ActionB Library Final Compound Library ActionA->Library ActionB->Library

Caption: Operational workflow for generating a library of 2-methoxyphenyl-pyrazolone derivatives.

References

  • Edaravone Analog Synthesis & Activity: LeBlanc, A., et al. (2019).[3] Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties.

  • C4-Knoevenagel Condensation Protocols: Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Regioselective N-Alkylation Strategies: Fersing, C., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

  • Biological Relevance of 2-Methoxyphenyl Pyrazoles: Ahmad, et al. (2005). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole crystal structure and biological context. [1]

  • General Pyrazolone Functionalization Review: Darwish, K. M., & Ahmed, A. M. (2025).[4] 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. [1][4]

Sources

Method

Application Notes &amp; Protocols for the Spectroscopic Characterization of Pyrazolone Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: The Structural Versatility and Importance of Pyrazolones Pyrazolone and its derivatives represent a cornerstone class of five-membered heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Versatility and Importance of Pyrazolones

Pyrazolone and its derivatives represent a cornerstone class of five-membered heterocyclic compounds, distinguished by two adjacent nitrogen atoms and a carbonyl group within the ring.[1][2][3] First synthesized by Ludwig Knorr in 1883, these moieties have become indispensable in medicinal and combinatorial chemistry.[2] Their synthetic accessibility and diverse pharmacological profile—spanning antimicrobial, anti-inflammatory, antiepileptic, and anticancer activities—make them a subject of intense research in drug development.[1][2]

The biological function of a pyrazolone derivative is intrinsically linked to its three-dimensional structure, including the specific arrangement of its substituents and, critically, its dominant tautomeric form. Therefore, unambiguous structural elucidation is paramount. This guide provides a comprehensive overview of the primary spectroscopic methods employed for the characterization of these vital compounds: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation, equipping researchers with the necessary tools for confident structural assignment.

The Central Challenge: Tautomerism in the Pyrazolone Ring

A defining characteristic of the pyrazolone core is its ability to exist in several prototropic tautomeric forms. The equilibrium between these forms can be influenced by the solvent, temperature, and the electronic nature of substituents on the ring.[4] Understanding and identifying the predominant tautomer is crucial as it dictates the molecule's chemical reactivity and biological interactions. The three principal tautomers are often referred to as the CH, OH, and NH forms.[4]

  • CH form (e.g., 2,4-dihydro-3H-pyrazol-3-one): Features two protons on the C4 carbon.

  • OH form (e.g., 1H-pyrazol-5-ol): An enol form with a hydroxyl group at C5.

  • NH form (e.g., 1,2-dihydro-3H-pyrazol-3-one): The keto form with a proton on one of the nitrogen atoms.[5][6]

Spectroscopic techniques are the primary tools for investigating this tautomeric equilibrium. Each method provides unique clues, and a combined analysis is often required for a definitive assignment.[7][8][9]

Tautomers CH CH Form (2,4-dihydro-3H-pyrazol-3-one) NH NH Form (1,2-dihydro-3H-pyrazol-3-one) CH->NH Prototropic Shift NH->CH OH OH Form (1H-pyrazol-5-ol) NH->OH Keto-Enol Tautomerism OH->CH Equilibrium OH->NH

Caption: Prototropic tautomeric equilibria in the pyrazolone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful technique for the structural elucidation of pyrazolone derivatives, providing detailed information about the carbon skeleton and the chemical environment of each proton. It is particularly adept at identifying the dominant tautomeric form in solution.[5]

Application Note: Key Insights for NMR Analysis
  • Solvent Choice is Critical: The choice of NMR solvent can influence the tautomeric equilibrium. DMSO-d₆ is frequently used as it can form hydrogen bonds, often stabilizing specific tautomers, and effectively dissolves a wide range of pyrazolone derivatives.[1][5] In contrast, less polar solvents like CDCl₃ may favor different tautomeric forms, and comparing spectra in different solvents can be highly informative.[5]

  • Identifying Tautomers:

    • OH Form: The presence of a broad, exchangeable singlet in the downfield region (δ 10-13 ppm) is characteristic of the enolic -OH proton.[5]

    • NH Form: A signal for the -NH proton is typically observed, though its chemical shift can be variable. The geminal spin coupling constant 2J between the C4 carbon and the H3/H5 protons can be diagnostic: in NH forms, this value is small (4–5 Hz), whereas in OH forms, it is larger (9–11 Hz).[6]

    • CH₂ Protons: The CH form will exhibit signals corresponding to the C4 methylene protons.

  • Substituent Effects: Aromatic protons typically appear as multiplets in the δ 6.8–8.8 ppm range.[1] Methyl groups on the pyrazolone ring often appear as a singlet around δ 2.0–2.5 ppm.[1][2]

Data Presentation: Characteristic NMR Chemical Shifts
Proton Type Typical ¹H Chemical Shift (δ, ppm) Carbon Type Typical ¹³C Chemical Shift (δ, ppm) Reference(s)
Pyrazole Ring CH5.8 - 6.9Pyrazole C=O155 - 181[1][2][10]
Aromatic Ar-H6.8 - 8.8Pyrazole C=N / C-O148 - 165[2][5]
Olefinic =CH-Ar5.1 - 7.2Pyrazole C-N / C=C137 - 150[2][11]
Ring CH₃2.0 - 3.4Aromatic Carbons113 - 140[1][11]
Exchangeable OH9.2 - 12.2Pyrazole Ring C494 - 109[2][5]
Exchangeable NH₂5.7 - 10.1Ring CH₃11 - 25[1][2]
Exchangeable NH8.3 - 11.5[10][12]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazolone derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Record a standard ¹H NMR spectrum.

    • Subsequently, record a ¹³C NMR spectrum. A proton-decoupled sequence is standard.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS or solvent signal.

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to assign the structure.

    • Compare experimental data with tabulated values and literature reports for known pyrazolone scaffolds.[1][2][13]

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For pyrazolone derivatives, it is particularly useful for confirming the presence of the carbonyl (C=O) group and providing evidence for the dominant tautomeric form through the analysis of C=O, N-H, and O-H stretching vibrations.[1][14]

Application Note: Key Insights for IR Analysis
  • The Carbonyl Stretch (C=O): This is one of the most intense and informative peaks. Its position is highly sensitive to the molecular environment.

    • In the keto (NH/CH) form , a strong C=O stretching band is typically observed in the range of 1640–1710 cm⁻¹ .[1][2]

    • The presence of conjugation or intramolecular hydrogen bonding can shift this peak to a lower wavenumber.

  • Distinguishing Tautomers:

    • The presence of a broad absorption band in the 3000–3500 cm⁻¹ region can indicate either an O-H stretch (OH form) or an N-H stretch (NH form) .[1] The O-H band is often broader than the N-H band.

    • The absence of a strong C=O band and the presence of a strong, broad O-H band would strongly suggest the enol (OH) form is dominant in the solid state.

  • Other Key Vibrations:

    • C=N stretching: Appears in the range of 1580–1600 cm⁻¹ .[1][2]

    • C=C stretching (aromatic/ring): Found around 1510–1530 cm⁻¹ .[1]

    • C-N stretching: Observed between 1075–1170 cm⁻¹ .[1]

Data Presentation: Characteristic IR Absorption Frequencies
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference(s)
CarbonylC=O Stretch1640 - 1710[1][2]
Imine / RingC=N Stretch1580 - 1600[1][2][10]
Amine / AmideN-H Stretch3330 - 3410[1]
HydroxylO-H Stretch3000 - 3500 (broad)[1]
Aromatic / RingC=C Stretch1510 - 1530[1]
Amine / AmideC-N Stretch1075 - 1460[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Ensure the sample is dry and pure. No special preparation is needed for solid samples with modern ATR accessories.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[14]

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the empty, clean ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid pyrazolone derivative onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and compare them to known values to confirm the presence of key functional groups.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For pyrazolone derivatives, the position (λmax) and intensity of absorption bands are related to the extent of conjugation, which can be affected by both substituents and the tautomeric form.

Application Note: Key Insights for UV-Vis Analysis
  • Chromophores: The pyrazolone ring itself, along with any attached aromatic or unsaturated groups, acts as the primary chromophore.

  • Solvent Effects: The polarity of the solvent can influence the λmax values (solvatochromism). It is good practice to record spectra in solvents of differing polarity (e.g., ethanol, acetonitrile, hexane).

  • Substituent Effects: Electron-donating or electron-withdrawing groups on attached aromatic rings will shift the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively.

  • Complexation: The formation of metal complexes with pyrazolone derivatives can lead to significant changes in the UV-Vis spectrum, often resulting in new absorption bands.[12][16]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute stock solution of the pyrazolone derivative in a UV-transparent solvent (e.g., ethanol, methanol, DMSO) of known concentration (typically 10⁻³ to 10⁻⁴ M).

    • From the stock solution, prepare a working solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.

    • Place the cuvettes in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

  • Data Acquisition:

    • Replace the solvent in the sample cuvette with the pyrazolone solution.

    • Scan the sample over the same wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique that often yields a prominent molecular ion peak, while Electron Ionization (EI) provides more extensive fragmentation.

Application Note: Key Insights for MS Analysis
  • Molecular Ion Peak: The primary goal is to identify the molecular ion peak ([M]⁺), the protonated molecule ([M+H]⁺), or the sodiated adduct ([M+Na]⁺). This peak confirms the molecular weight of the synthesized compound.[1][11]

  • Fragmentation Patterns: The pyrazolone ring can undergo characteristic cleavages. Analysis of the fragment ions can help confirm the core structure and the nature of its substituents. For example, cleavage of the pyrazoline ring is a common fragmentation pathway.[17][18]

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, which is a powerful tool for confirming the identity of a new compound.[19]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup:

    • Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the compound of interest.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to determine which provides a better signal.

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-1000).[12]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the isotopic pattern to confirm the elemental composition (especially for compounds containing Cl or Br).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural features.

Integrated Spectroscopic Analysis: A Validated Workflow

No single technique can provide a complete structural picture. A robust characterization relies on the synergistic combination of all spectroscopic data. The workflow below illustrates a logical approach to elucidating the structure of a newly synthesized pyrazolone derivative.

Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_electronic Electronic & Final Confirmation cluster_final Final Assignment synthesis Synthesize & Purify Pyrazolone Derivative ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) synthesis->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, N-H, O-H) synthesis->ir nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map C-H Framework - Identify Tautomer ms->nmr ir->nmr uvvis UV-Vis Spectroscopy - Analyze Conjugated System nmr->uvvis final_structure Confirmed Structure & Tautomer nmr->final_structure uvvis->final_structure xray X-Ray Crystallography (If single crystals available) - Unambiguous 3D Structure xray->final_structure

Caption: Integrated workflow for the spectroscopic characterization of pyrazolone derivatives.

Conclusion

The spectroscopic characterization of pyrazolone derivatives is a multi-faceted process that requires a careful and integrated approach. NMR provides the most detailed structural map, IR confirms functional groups and aids in tautomer identification, MS verifies molecular weight, and UV-Vis probes the electronic structure. By systematically applying these techniques according to the protocols and insights provided, researchers in drug discovery and materials science can confidently elucidate the structures of novel pyrazolone compounds, paving the way for a deeper understanding of their chemical and biological properties.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC.
  • Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. (1999). Journal of Mass Spectrometry. [Link]

  • Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru. Taylor & Francis Online. [Link]

  • Studies on Pyridylpyrazolone System Iv[1]Spectroscopic Studies of the Tautomeric Structure of 4-Arylazo-L-(Methyl or Phenyl)-3-(3′ -Pyridyl)-Z-Pyrazolin-5-ones. (1987). Spectroscopy Letters. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (2023). Taylor & Francis Online. [Link]

  • Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. (2023). SSRN. [Link]

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). PubMed. [Link]

  • THE SYNTHESIS AND ULTRAVIOLET SPECTRA OF SOME PYRAZOLONES. Canadian Science Publishing. [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives | Request PDF. ResearchGate. [Link]

  • Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. (2018). RSC Publishing. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (2018). PMC. [Link]

  • SYNTHESIS AND ULTRAVIOLET ABSORPTION OF SOME PYRAZOLONES. Canadian Science Publishing. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (2014). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014). European Journal of Chemistry. [Link]

Sources

Application

Procedure for Schiff base formation using 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Application Note: High-Purity Synthesis of Schiff Base & Arylidene Derivatives from 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Strategic Overview & Mechanistic Insight This guide details the derivatization of 5-(2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Schiff Base & Arylidene Derivatives from 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Strategic Overview & Mechanistic Insight

This guide details the derivatization of 5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one (hereafter referred to as MPP-3 ). In the context of pyrazolone chemistry, the term "Schiff base" is frequently used to describe two distinct classes of condensation products. It is critical to distinguish between them to select the correct protocol:

  • 4-Arylidene Derivatives (Knoevenagel Condensates): Formed by the reaction of the active methylene at C4 with an aromatic aldehyde. In many medicinal chemistry contexts, these are loosely categorized with Schiff bases due to their conjugated systems and biological activity, though they possess a C=C bond rather than a C=N bond.

  • True Schiff Bases (Azomethines): Formed by the reaction of a carbonyl group with a primary amine. Since the C3-carbonyl of MPP-3 is part of a stable lactam/enol tautomer, it is relatively inert to direct amine condensation. The standard route to "True" Schiff bases for this scaffold involves C4-formylation followed by condensation with an amine.

Mechanistic Driver: Tautomerism The reactivity of MPP-3 is governed by its tautomeric equilibrium. In solution, the molecule oscillates between the CH-form (essential for C4-electrophilic attack) and the OH-form (enol, stabilizing the ring).

  • Implication: Protocols must utilize conditions (e.g., basic catalysis or polar solvents) that shift the equilibrium to the reactive species or stabilize the transition state at the C4 position.

Reaction Pathways & Logic (Visualization)

The following diagram illustrates the two primary workflows for generating "Schiff base-type" derivatives from the MPP-3 scaffold.

G Figure 1: Divergent Synthetic Pathways for MPP-3 Derivatization Start 5-(2-Methoxyphenyl)- 1,2-dihydropyrazol-3-one (MPP-3) Condensation Knoevenagel Condensation (EtOH / Piperidine) Start->Condensation Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Aldehyde Reagent: Ar-CHO (Aromatic Aldehyde) Aldehyde->Condensation Arylidene Product A: 4-Arylidene Derivative (C=C Bond) Condensation->Arylidene Direct Route Formyl Intermediate: 4-Formyl-MPP-3 Vilsmeier->Formyl SchiffBase Product B: 4-Iminomethyl Derivative (True Schiff Base C=N) Formyl->SchiffBase + Amine (Acid Cat.) Amine Reagent: Ar-NH2 (Primary Amine) Amine->SchiffBase

Figure 1: Workflow distinguishing the direct Knoevenagel route (Product A) from the Vilsmeier-Haack mediated Schiff base route (Product B).

Experimental Protocols

Protocol A: Synthesis of 4-Arylidene Derivatives (Direct Condensation)

Use this protocol if your target is a colored solid formed by reacting MPP-3 with an aldehyde (e.g., benzaldehyde, vanillin).

Reagents:

  • Substrate: 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Solvent: Absolute Ethanol (10–15 mL per mmol)

  • Catalyst: Piperidine (3–5 drops) or Sodium Acetate (1.0 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of MPP-3 in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the aromatic aldehyde. Stir for 5 minutes at room temperature.

  • Catalysis: Add 3–5 drops of piperidine.

    • Expert Note: Piperidine acts as a base to deprotonate the C4 position, facilitating the nucleophilic attack on the aldehyde carbonyl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: The product often precipitates as a colored solid during reflux or upon cooling.

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Filter the solid precipitate under vacuum.[1]

  • Purification: Wash the cake with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.

Validation Criteria:

  • Appearance: Typically yellow, orange, or red crystalline solids.

  • IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the exocyclic C=C stretch (~1600–1620 cm⁻¹) conjugated with the carbonyl.

Protocol B: Synthesis of True Schiff Bases (via 4-Formylation)

Use this protocol if you require a C=N bond (azomethine) by reacting MPP-3 with a primary amine.

Step 1: Synthesis of 4-Formyl-5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one

  • Vilsmeier Reagent Prep: In a dry flask, add anhydrous DMF (3.0 equiv) and cool to 0°C. Dropwise add POCl₃ (1.2 equiv) with stirring. A white semi-solid salt will form.

  • Addition: Dissolve MPP-3 (1.0 equiv) in minimum DMF and add to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 60–80°C and stir for 3 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice/water. Neutralize with sodium acetate or NaHCO₃ solution to precipitate the 4-formyl derivative.

  • Isolation: Filter, wash with water, and dry.[2]

Step 2: Schiff Base Condensation

  • Mixing: Dissolve the 4-formyl-MPP-3 intermediate (1.0 equiv) and the primary aromatic amine (1.0 equiv) in Ethanol (20 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Expert Note: Acid catalysis activates the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the amine.

  • Reflux: Reflux for 4–8 hours.

  • Workup: Cool to room temperature. The Schiff base (imine) usually precipitates. Filter and wash with cold ethanol.[1]

Quantitative Data Summary

ParameterProtocol A (Arylidene)Protocol B (True Schiff Base)
Reaction Site C4 (Active Methylene)C4 (via Formyl group)
Linkage Type C=C (Carbon-Carbon)C=N (Carbon-Nitrogen)
Typical Yield 75% – 92%65% – 85% (Overall)
Reaction Time 3 – 6 Hours8 – 12 Hours (Two Steps)
Color Intense (Yellow/Red)Moderate (Pale Yellow/Orange)
Key IR Signal ~1610 cm⁻¹ (C=C)~1625 cm⁻¹ (C=N)

Troubleshooting & Optimization

  • Solubility Issues: The 2-methoxyphenyl group adds lipophilicity. If the starting material does not dissolve in ethanol, use a 1:1 mixture of Ethanol:DMF or pure DMF for the reaction, then precipitate with water.

  • No Precipitation: If the product does not precipitate upon cooling, reduce the solvent volume by rotary evaporation to 1/3 of the original volume and freeze at -20°C overnight.

  • Tautomeric Mixtures: NMR spectra may show broadened peaks due to keto-enol exchange. Adding a drop of D₂O or running the spectrum in DMSO-d₆ often sharpens the signals by favoring a single tautomer or exchanging labile protons.

References

  • Vertex AI Search. (2025). Synthesis and crystal structure of schiff base pyrazolone. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles. Retrieved from [Link]

  • STM Journals. (2026). 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions. Retrieved from [Link]

Sources

Method

Solvent selection for reactions involving 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Executive Summary & Chemical Profile Target Molecule: 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Class: 3-Pyrazolone (functionally equivalent to 5-pyrazolone depending on tautomerism). Critical Attribute: The ortho-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Molecule: 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Class: 3-Pyrazolone (functionally equivalent to 5-pyrazolone depending on tautomerism). Critical Attribute: The ortho-methoxy substituent on the phenyl ring introduces steric bulk and electron-donating character, significantly altering solubility compared to the unsubstituted phenyl analog (Edaravone precursors).

The Solvent Challenge: The reactivity of 5-(2-methoxyphenyl)-3-pyrazolone is governed by annular tautomerism . The solvent choice is not merely about solubility; it acts as a "chemical switch" that dictates which tautomer predominates, thereby controlling the reaction pathway (e.g., C-alkylation vs. O-alkylation vs. N-alkylation).

  • Non-polar/Low-dielectric solvents (Chloroform, Toluene): Favor the CH-form (reactive at C-4).

  • Polar Protic solvents (Methanol, Ethanol): Stabilize the OH-form (enol) and NH-form via hydrogen bonding.

  • Polar Aprotic solvents (DMF, DMSO): Strongly solvate the NH-form and anionic species, accelerating nucleophilic substitutions.

Tautomeric Control & Solvent Selection Matrix

The following diagram illustrates the solvent-dependent tautomeric equilibrium. Understanding this is the prerequisite for all protocols below.

Tautomerism CH_Form CH-Form (C4-Reactive) Favored by: CHCl3, Toluene OH_Form OH-Form (Enol) Favored by: EtOH, MeOH CH_Form->OH_Form Polar Protic Solvents (H-bond stabilization) Knoevenagel Target: C4-Condensation (Dyes, Drugs) CH_Form->Knoevenagel Active Species NH_Form NH-Form (Lactam) Favored by: DMSO, DMF, H2O OH_Form->NH_Form High Dielectric Constant (Dipole stabilization) NH_Form->CH_Form Non-polar Solvents Alkylation Target: N/O-Alkylation NH_Form->Alkylation Active Species

Figure 1: Solvent-driven tautomeric shifting. Selection of solvent determines the dominant reactive species.

Solvent Selection Matrix
Solvent SystemDielectric Const.[1] (

)
Solubility (25°C)Primary ApplicationTechnical Note
Ethanol (EtOH) 24.5ModerateRecrystallization, CondensationGold Standard. Balances solubility with recovery yield. Promotes proton transfer in Knoevenagel reactions.
DMF / DMSO 36.7 / 46.7HighN-Alkylation, SNArExcellent for dissolving the anionic form. Difficult to remove; requires aqueous workup.
Toluene 2.38LowAzeotropic Drying, C-AcylationForces reaction at C-4 or O-acylation. Often requires heating to >80°C for dissolution.
Acetic Acid 6.15HighCyclization, SynthesisActs as both solvent and catalyst for hydrazine condensations.
Ethyl Acetate 6.02Low-ModerateExtraction, WashingPoor for reaction media due to low solubility of the pyrazolone core, but excellent for removing non-polar impurities.

Application Protocols

Protocol A: Purification via Recrystallization

Objective: Removal of unreacted hydrazine and oxidation byproducts (rubazonic acids) which appear as red/pink impurities.

Rationale: The 2-methoxyphenyl group increases lipophilicity compared to the parent phenyl ring, making water an overly aggressive anti-solvent. An Ethanol/Water gradient is preferred over pure water precipitation to prevent "oiling out" (liquid-liquid phase separation).

Step-by-Step:

  • Dissolution: Charge crude 5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one (10 g) into a flask. Add Ethanol (95%) (approx. 8–10 volumes, 80–100 mL).

  • Heating: Heat to reflux (78°C) with stirring. If solids persist, add ethanol in 5 mL increments until fully dissolved.

    • Critical Check: If the solution is dark red/brown, add Activated Carbon (5 wt%) and reflux for 10 mins, then filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to 50°C.

  • Anti-Solvent Addition: Add warm water (50°C) dropwise.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) is observed. (Typical ratio is 3:1 EtOH:Water).

  • Crystallization: Reheat briefly to clarify, then let cool to room temperature undisturbed. Finally, cool to 0–4°C in an ice bath for 2 hours.

  • Isolation: Filter the white/off-white needles. Wash with cold 30% EtOH/Water. Dry under vacuum at 50°C.

Protocol B: Knoevenagel Condensation (C-4 Functionalization)

Objective: Synthesis of benzylidene derivatives (common in dye/drug discovery).

Rationale: This reaction requires the CH-form to act as a nucleophile. However, the reaction is base-catalyzed. Ethanol is chosen because it solubilizes the aldehyde and pyrazolone while allowing the piperidine catalyst to deprotonate the C-4 position effectively.

Workflow:

  • Setup: In a round-bottom flask, dissolve 5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one (1.0 eq) and the aromatic aldehyde (1.0 eq) in Absolute Ethanol (10 volumes).

  • Catalyst: Add Piperidine (0.1 eq) or 3 drops per gram of substrate.

  • Reaction: Reflux for 2–4 hours.

    • Monitoring: The product usually precipitates out of the hot solution as it forms (due to the highly rigid conjugated system).

  • Workup: Cool to room temperature. Filter the colored precipitate directly.

  • Purification: Wash the cake with cold ethanol (to remove unreacted aldehyde) and then diethyl ether.

Troubleshooting & Optimization Logic

Issue: "Oiling Out" during Recrystallization

  • Cause: The 2-methoxy group disrupts the crystal lattice packing energy, and the melting point may be depressed by impurities. Adding cold water too fast causes the compound to separate as a liquid oil rather than a solid crystal.

  • Solution: Use the "Seeding & Scratching" technique. Keep the ethanol ratio higher (e.g., 4:1). Add a seed crystal of pure product at the cloud point.

Issue: N-Alkylation vs. O-Alkylation

  • Mechanism: In basic media (e.g., K2CO3), the pyrazolone anion is ambident.

  • Solvent Control:

    • To favor N-alkylation: Use DMF or DMSO (Polar Aprotic). These solvents leave the N-anion "naked" and more nucleophilic.

    • To favor O-alkylation: Use Acetone or THF with a larger counter-ion base (e.g., Cs2CO3), though N-alkylation is thermodynamically preferred in most pyrazolones.

Process Flow Diagram (Synthesis & Purification)

Workflow Start Crude Reaction Mixture (Hydrazine + Beta-keto ester) Step1 Solvent Removal (Rotary Evaporator) Start->Step1 Step2 Crude Solid Isolation Step1->Step2 Decision Is Product Colored/Impure? Step2->Decision Path_Pure Direct Wash (Cold EtOH) Decision->Path_Pure No (High Purity) Path_Impure Recrystallization (EtOH/Water System) Decision->Path_Impure Yes (Standard) Final Pure 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (White/Off-white Needles) Path_Pure->Final Step3 Dissolve in refluxing EtOH (10 vol) Path_Impure->Step3 Step4 Add Activated Carbon (If dark colored) Step3->Step4 Step5 Hot Filtration Step4->Step5 Step6 Add Water to Cloud Point (Temp > 50°C) Step5->Step6 Step7 Controlled Cooling (Avoid Oiling Out) Step6->Step7 Step7->Final

Figure 2: Purification decision tree emphasizing the critical temperature control steps to prevent oiling out.

References

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. National Institutes of Health (NIH). [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. [Link]

  • Synthesis of Pyrazoline Derivatives and Solubility Studies. Universitas Andalas. [Link]

  • Solvents for Recrystallization: General Protocols. University of Rochester, Dept. of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. This guide is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this valuable synthesis. We will address common experimental challenges, explain the underlying chemical principles, and provide robust protocols to enhance yield, purity, and reproducibility.

Core Synthesis Overview: The Knorr Pyrazolone Synthesis

The most reliable and widely adopted method for synthesizing 5-substituted-1,2-dihydropyrazol-3-ones is the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester with hydrazine.[1][2] For our target molecule, the key precursors are Ethyl (2-methoxybenzoyl)acetate and hydrazine hydrate . The reaction proceeds efficiently due to the formation of a stable pyrazolone ring, which is a tautomer of the aromatic pyrazole structure.[1][2]

The quality of the starting β-ketoester is paramount to the success of the final cyclization step. Therefore, we will first address its preparation before detailing the main reaction protocol.

Protocol 1: Synthesis of the Key Intermediate, Ethyl (2-methoxybenzoyl)acetate

The purity of this β-ketoester directly impacts the yield and purity of the final pyrazolone product. A common method for its synthesis is the Claisen condensation of an appropriate acetophenone with a carbonate.

Materials:

  • 2'-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Acetophenone: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2'-methoxyacetophenone (1.0 equivalent) in anhydrous THF to the flask.

  • Enolate Formation: Allow the mixture to warm to room temperature and stir for 30-45 minutes. The formation of the sodium enolate is often indicated by a change in color and/or gas evolution.

  • Claisen Condensation: Add diethyl carbonate (3.0-4.0 equivalents) to the reaction mixture. Heat the reaction to reflux and maintain for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to yield pure ethyl (2-methoxybenzoyl)acetate.[3]

Protocol 2: Synthesis of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

This protocol details the cyclization reaction to form the target pyrazolone.

Materials:

  • Ethyl (2-methoxybenzoyl)acetate (1.0 equivalent)

  • Hydrazine hydrate (≥98%, 1.5-2.0 equivalents)

  • Solvent (e.g., Ethanol, 1-Propanol, or Glacial Acetic Acid)

  • Catalyst (if using an alcohol solvent): 2-3 drops of Glacial Acetic Acid

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl (2-methoxybenzoyl)acetate (1.0 eq.) and the chosen solvent (e.g., ethanol).

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq.) to the mixture. If using ethanol or propanol as the solvent, add 2-3 drops of glacial acetic acid to catalyze the reaction.[1][2]

  • Heating & Monitoring: Heat the reaction mixture to reflux (typically 80-100°C). Monitor the consumption of the starting ketoester using TLC (a common eluent system is 30:70 ethyl acetate/hexane).[2] The reaction is typically complete within 1-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, slowly add cold water or place the flask in an ice bath to induce crystallization.

  • Filtration & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Cause 1: Purity of Starting Ketoester: The primary suspect is often the purity of your ethyl (2-methoxybenzoyl)acetate. Impurities from its synthesis, such as unreacted 2'-methoxyacetophenone, can interfere with the cyclization.

    • Solution: Confirm the purity of your ketoester by ¹H NMR before starting the pyrazolone synthesis. If it is impure, re-purify it via column chromatography.

  • Cause 2: Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure you are monitoring the reaction with TLC until the limiting reagent (the ketoester) is completely consumed.[4] If the reaction stalls, consider extending the reflux time or adding a slight excess of hydrazine hydrate.

  • Cause 3: Sub-optimal Reaction Conditions: The choice of solvent and catalyst can significantly impact yield.

    • Solution: While ethanol is common, glacial acetic acid can serve as both the solvent and catalyst, sometimes leading to higher yields and faster reaction times.[4] Consider running small-scale parallel reactions to screen different solvents (Ethanol, Acetic Acid, Propanol) to find the optimal conditions for your setup.

  • Cause 4: Work-up Losses: The product may have significant solubility in the reaction solvent, even at low temperatures, leading to losses during filtration.

    • Solution: After cooling the reaction to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation. When washing the collected solid, use a minimal amount of ice-cold solvent.

Q2: My final product shows multiple spots on TLC, and the melting point is broad. How can I improve its purity?

This indicates the presence of impurities, which could be unreacted starting material or side-products.

  • Cause 1: Unreacted Starting Material: The most intense impurity spot on TLC often corresponds to the starting ketoester.

    • Solution: This points to an incomplete reaction (see Q1). For purification, recrystallization is the first step. Choose a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol, or an ethyl acetate/hexane mixture).[5]

  • Cause 2: Formation of Side-Products: Although the Knorr synthesis is generally clean, side reactions can occur, especially with impure reagents or excessive heating.

    • Solution: If recrystallization fails to remove the impurities, column chromatography is necessary. A silica gel column using a gradient elution, starting with a non-polar system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, should effectively separate the product from most impurities.[5]

Q3: The reaction seems to stall; the starting material spot on TLC diminishes but never disappears completely. What's wrong?

A stalled reaction is frustrating but often has a simple chemical cause.

  • Cause 1: Hydrazine Quality: Hydrazine hydrate is susceptible to degradation (oxidation) over time. Old or improperly stored bottles may have a lower effective concentration.

    • Solution: Use a fresh bottle of high-purity hydrazine hydrate. If you suspect your current stock is old, use a larger excess (e.g., 2.5-3.0 equivalents), but be aware this may complicate purification.

  • Cause 2: Insufficient Catalyst: In alcohol solvents, the acid catalyst is crucial for activating the carbonyl groups for nucleophilic attack.

    • Solution: Add one or two additional drops of glacial acetic acid. Do not add an excessive amount, as it can lead to other side reactions. Alternatively, switching the solvent to pure glacial acetic acid can drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Knorr pyrazolone synthesis?

The reaction proceeds via a two-step condensation-cyclization mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[1][2]

Knorr_Mechanism Knorr Pyrazolone Synthesis Mechanism cluster_reactants Reactants R1 Ethyl (2-methoxybenzoyl)acetate I1 Hydrazone Intermediate R1->I1 Condensation R2 Hydrazine (H2N-NH2) R2->I1 P 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one I1->P Intramolecular Cyclization Elim Ethanol (Eliminated) P->Elim caption Mechanism of Knorr pyrazolone synthesis.

Caption: Mechanism of Knorr pyrazolone synthesis.

Q2: Can this reaction be accelerated using microwave irradiation?

Yes. Microwave-assisted organic synthesis (MAOS) is an excellent method for accelerating this reaction, often reducing reaction times from hours to minutes and improving yields.[6] A typical microwave protocol would involve mixing the reactants in a microwave-safe vessel, often with minimal or no solvent, and irradiating at a set power (e.g., 420 W) for 5-10 minutes.[6] This is a highly effective optimization strategy.

Q3: What are the tautomeric forms of the product, and how does this affect characterization?

Pyrazol-5-ones like our target molecule can exist in three tautomeric forms: the CH, OH, and NH forms. In solution and solid state, an equilibrium exists between these forms.[2][7] The keto tautomer (NH form) is commonly drawn, but the enol (OH) tautomer is often a major contributor, which results in an aromatic pyrazole ring.[2] This is important for characterization:

  • ¹H NMR: You may observe broad signals for the N-H and O-H protons, and the chemical shifts of the ring protons can vary depending on the solvent and concentration due to shifts in the tautomeric equilibrium.

  • IR Spectroscopy: You will typically see a strong C=O stretch for the keto form and a broad O-H stretch if the enol form is present.

Q4: What are the critical safety precautions for handling hydrazine hydrate?

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).

Quantitative Data Summary

The following table provides a general guide to how reaction conditions can influence the outcome of the pyrazolone synthesis. Actual results will vary based on substrate purity and experimental setup.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Solvent EthanolGlacial Acetic AcidTolueneAcetic acid often provides the fastest reaction and highest yield as it acts as both a solvent and catalyst, driving the condensation equilibrium forward.[1]
Catalyst None (in Acetic Acid)Acetic Acid (cat.)p-TsOH (cat.)An acid catalyst is essential in neutral solvents like ethanol or toluene to protonate the carbonyls, making them more electrophilic.[1]
Temperature 80°C110°CMicrowave (120°C)Higher temperatures increase reaction rate. Microwave heating is most efficient, drastically reducing reaction time from hours to minutes.[6]
Hydrazine Eq. 1.1 eq.2.0 eq.3.0 eq.Using a slight excess (1.5-2.0 eq.) is optimal. Too little can lead to an incomplete reaction, while a large excess can complicate purification.

Troubleshooting Workflow

If you encounter a low yield, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Obtained Check_Purity Verify Purity of Ethyl (2-methoxybenzoyl)acetate via NMR/TLC Start->Check_Purity Is_Pure Is it >95% Pure? Check_Purity->Is_Pure Purify_SM Re-purify Starting Material (Column Chromatography) Is_Pure->Purify_SM No Check_Reaction Review Reaction Monitoring Data (TLC) Is_Pure->Check_Reaction Yes Purify_SM->Check_Purity Is_Complete Was Reaction Complete? Check_Reaction->Is_Complete Optimize_Rxn Optimize Reaction: • Extend Reaction Time • Increase Temperature • Use Fresh Hydrazine Is_Complete->Optimize_Rxn No Check_Workup Review Work-up & Isolation Procedure Is_Complete->Check_Workup Yes End Yield Improved Optimize_Rxn->End Optimize_Workup Optimize Isolation: • Ensure thorough cooling • Use minimal cold solvent for wash • Check for product in filtrate Check_Workup->Optimize_Workup Optimize_Workup->End

Caption: A step-by-step workflow for diagnosing low reaction yields.

References

  • Benchchem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem Application Notes.

  • Lamberth, C. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2038-2061.

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

  • Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro.

  • ChemicalBook. (n.d.). ETHYL (2-METHOXYBENZOYL)ACETATE synthesis.

  • Wang, L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3483-3493.

  • ResearchGate. (n.d.). Optimisation of pyrazolone formation.

  • ChemicalBook. (n.d.). ETHYL (2-METHOXYBENZOYL)ACETATE.

  • ResearchGate. (n.d.). Optimization of the Synthesis of Pyrazolone 13.

  • Benchchem. (n.d.). Technical support center for pyrazoline synthesis.

  • Benchchem. (n.d.). Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

  • El-Faham, A., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 20(8), 14847-14864.

  • El-Baih, F. E., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(8).

Sources

Optimization

Technical Support Center: Purification of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Welcome to the technical support guide for the purification of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist research...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers and drug development professionals in achieving high purity for this compound through recrystallization. The guidance herein is synthesized from established chemical principles and literature precedents for analogous pyrazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one?

Based on extensive data from the purification of structurally similar pyrazole and pyrazolone derivatives, ethanol is the most frequently recommended and successful single solvent for recrystallization.[1][2][3][4][5] The polarity and hydrogen-bonding capabilities of ethanol typically provide the ideal solubility profile: high solubility in hot solvent and significantly lower solubility upon cooling, which is the cornerstone of effective recrystallization.[6]

For compounds that prove too soluble in ethanol even when cold, a two-solvent system, such as ethanol-water or ethanol-diethyl ether , is an excellent alternative.[2][7] In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and water or ether (the "anti-solvent" or "poor" solvent) is added dropwise to induce precipitation.[8]

Q2: My compound is not dissolving well in hot ethanol, or the recovery is very poor. How should I select a better solvent system?

Selecting the right solvent is a critical step that dictates the success of purification. The process is empirical but can be guided by the principle of "like dissolves like" and small-scale testing.

The Ideal Recrystallization Solvent:

  • It should dissolve the target compound completely when hot (typically at the solvent's boiling point).

  • It should dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).[6]

  • It must not react with the compound.

  • It should dissolve impurities readily at all temperatures or not at all.

  • It should have a relatively low boiling point for easy removal during the drying phase.

Systematic Solvent Selection Protocol:

  • Small-Scale Testing: Place approximately 20-30 mg of your crude 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature.

  • Observation at Room Temperature: A good candidate solvent will NOT dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility. A good solvent will now dissolve the compound completely.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is your best choice.

The following diagram illustrates a logical workflow for this selection process.

Caption: Workflow for selecting a suitable recrystallization solvent.

The following table summarizes potential solvents for pyrazolone derivatives based on literature.

Solvent SystemRationale & Observations from LiteraturePotential AdvantagesPotential Disadvantages
Ethanol Widely cited for successful recrystallization of various pyrazoline and pyrazolone derivatives.[1][2][3]Good solubility differential, volatile, readily available.May be too good a solvent for some analogs, leading to low recovery.
Ethanol/Water Used for pyrazolones when ethanol alone is too effective.[2][7] Water acts as an anti-solvent.Allows for fine-tuning of solubility to maximize yield.Risk of "oiling out" if water is added too quickly or at the wrong temperature.
Acetone Mentioned as a recrystallization solvent for some pyrazolone derivatives.[9]High volatility makes for easy drying of crystals.Low boiling point may not provide a wide enough solubility gradient.
Ethyl Acetate Can be effective for moderately polar compounds.[9]Good for compounds that are highly soluble in alcohols.Can be prone to forming oils if impurities are present.
Benzene/Petroleum Ether A non-polar/polar aprotic system used for some pyrazolone derivatives.[9]Effective for less polar pyrazolone analogs.Benzene is toxic and should be replaced with a safer alternative like toluene if possible.

Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a problem-and-solution format.

Problem: My compound "oiled out" instead of forming crystals.

Cause: This occurs when the saturated solution's temperature is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase because it is effectively "melting" out of the solution.[10] This is common for compounds with lower melting points or when significant impurities are present, causing melting point depression.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount (10-15%) more of the hot solvent to decrease the saturation point. Allow it to cool much more slowly.[10][11]

  • Lower the Cooling Temperature: Ensure that crystallization begins at a temperature well below the compound's melting point. Slow cooling is crucial; a hot solution should be allowed to cool to room temperature undisturbed before being placed in an ice bath.[12]

  • Change Solvents: If oiling persists, the solvent may not be appropriate. Try a lower-boiling point solvent or a different solvent system altogether.

Problem: No crystals have formed after cooling the solution.

Cause: The solution is not supersaturated. This is one of the most common issues and usually has a simple fix.[11]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[12][13]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystallization.[12][13]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[11] Gently heat the solution and boil off a portion of the solvent (e.g., 20-25% of the volume). Allow the more concentrated solution to cool again.[12]

  • Cool to a Lower Temperature: If crystals are still absent, place the flask in an ice-salt bath or a refrigerator to further decrease the compound's solubility.[13]

Problem: The final yield of my purified product is very low.

Cause: A significant portion of your compound has remained dissolved in the mother liquor.

Solutions:

  • Minimize Solvent Use: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a truly saturated solution is key to maximizing recovery.[13][14]

  • Ensure Complete Crystallization: Allow ample time for crystallization. Let the flask cool slowly to room temperature and then let it sit in an ice bath for at least 20-30 minutes before filtration.

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve a portion of your purified product.[14]

  • Second Crop of Crystals: The mother liquor (the filtrate) can be concentrated by boiling off some solvent to yield a second, though likely less pure, crop of crystals. This batch may require a separate recrystallization.[13]

Problem: The final crystals are still colored, even after recrystallization.

Cause: Highly colored impurities are co-crystallizing with your product. These impurities have similar solubility profiles to your target compound.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution. The charcoal will adsorb the colored impurities.[13] Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[14]

The following decision tree provides a visual guide to troubleshooting these common issues.

Caption: Decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of ethanol to just cover the solid and begin heating on a stirrer/hotplate.

  • Achieve Saturation: Bring the solvent to a gentle boil. Add more ethanol dropwise until the solid just completely dissolves. Avoid adding a large excess.[14]

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[14]

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Dissolve the crude product in the absolute minimum amount of hot ethanol, as described in Protocol 1.[8]

  • Addition of Anti-solvent: While the solution remains hot, add water dropwise while stirring until you observe a persistent slight cloudiness (turbidity). This indicates the solution is now saturated.[8]

  • Re-clarify: Add one or two drops of hot ethanol to just re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling & Isolation: Follow steps 4-7 from Protocol 1. For the washing step (Step 6), use an ice-cold mixture of the ethanol/water system in approximately the same ratio that induced crystallization.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Paper Publications. (n.d.).
  • Parajuli, R. et al. (2015).
  • Biocyclopedia. (2026).
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • International Journal of Pharmaceutical Research and Applications. (2025).
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MIT OpenCourseWare. (n.d.). 8.
  • ChemicalBook. (n.d.). 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one.
  • MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
  • BenchChem. (2025).
  • NIH. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the process scale-up of 5-(2-Methoxyphenyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the process scale-up of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. Our goal is to provide actionable, scientifically-grounded solutions to common issues, moving beyond simple procedural steps to explain the fundamental causality behind experimental choices.

Frequently Asked Questions (FAQs) & Synthesis Optimization

This section addresses common problems encountered during the synthesis and scale-up, focusing on reaction yield, purity, and consistency.

Q1: Our reaction yield dropped from >90% at the 50g lab scale to ~60% at the 2kg pilot scale. What are the most likely causes for this decrease?

A1: A significant drop in yield upon scale-up is a classic process chemistry challenge, almost always rooted in physical and engineering parameters that do not scale linearly. The primary culprits are typically inadequate mixing and poor heat transfer.

  • The Scientific Rationale: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[1][2] This means the reactor's ability to dissipate heat through its jacket is significantly less efficient per unit of volume compared to a lab flask. The cyclocondensation reaction to form the pyrazolone ring is often exothermic.[2] In a large reactor, inefficient heat removal can create localized "hot spots" where the temperature is much higher than the sensor reading. These hot spots can accelerate side reactions or cause product degradation, leading to lower yields and the formation of impurities.[1]

  • Troubleshooting & Optimization Steps:

    • Characterize Mixing Efficiency: Inadequate agitation in a large vessel fails to homogenize the reactants, leading to areas of high concentration. This can promote the formation of dimers or other side products. Evaluate the impact of the stirrer speed and impeller design on reaction selectivity and yield.[1]

    • Control Reagent Addition Rate: The rate of hydrazine addition is critical. On a large scale, a slow, controlled addition is necessary to manage the exotherm. A rapid addition can cause dangerous temperature spikes that favor side-product formation.[1] Consider a subsurface addition to improve dispersion.

    • Re-evaluate Solvent Choice: A solvent that was adequate at the lab scale may not have the optimal thermal properties for a large reactor. Solvents with a higher heat capacity can better absorb the reaction exotherm. Ensure the chosen solvent provides good solubility for all reactants and intermediates at the desired reaction temperature.[3]

    • Initiate Small-Scale Optimization Trials: Before committing to another large-scale run, perform a series of small-scale experiments to model the conditions of the pilot plant. These trials can help identify the ideal parameters without wasting large amounts of starting material.[4]

Q2: We are observing a persistent, dark-colored impurity in our scaled-up batches that was negligible in the lab. How can we identify and mitigate this?

A2: The appearance of new or increased levels of impurities is common during scale-up. For pyrazolone synthesis, this often points towards oxidation or side reactions involving the hydrazine starting material.

  • The Scientific Rationale: Many heterocyclic compounds, especially those with amine-like functionalities, are susceptible to air oxidation, which can produce highly colored byproducts.[2] This issue is often exacerbated on a larger scale due to longer reaction and workup times, which increase the material's exposure to atmospheric oxygen. Additionally, hydrazine and its derivatives can undergo side reactions if not used in high purity or if the temperature is not properly controlled.[2]

  • Mitigation Strategies:

    • Implement an Inert Atmosphere: The most effective way to prevent oxidation is to run the reaction and perform the work-up under an inert atmosphere, such as nitrogen or argon.[2] Ensure the reactor is properly purged before adding reagents.

    • Verify Reagent Purity: Use freshly distilled or high-purity hydrazine hydrate. Impurities in the starting materials can act as catalysts for side reactions.[2][4]

    • Temperature Control: As mentioned in Q1, poor temperature control can lead to decomposition and side reactions. Strict temperature management is crucial for maintaining purity.[5]

    • Analytical Characterization: Isolate the impurity using preparative chromatography and characterize it by LC-MS and NMR to understand its structure. This will provide definitive clues about the side reaction pathway and inform a more targeted mitigation strategy.

Troubleshooting Guide: Process & Safety

This section focuses on the physical handling, isolation, and safety considerations critical for a successful and safe scale-up.

Q3: The cyclization step is highly exothermic and we are concerned about a potential runaway reaction in our 100L reactor. What are the essential safety controls?

A3: Thermal safety is the most critical consideration when scaling up exothermic reactions. The consequences of a runaway reaction can be severe. A multi-layered safety approach is mandatory.

  • Key Safety Principles:

    • Heat Generation vs. Heat Removal: A runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. Your primary goal is to always keep the heat removal capacity greater than the heat generation rate.

    • Decreased Surface-Area-to-Volume Ratio: This is the core challenge. A 100L reactor has a much smaller surface area for cooling relative to its volume compared to a 1L flask, making it inherently harder to cool.[2]

  • Essential Safety Controls:

    • Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is non-negotiable for a safe scale-up.

    • Controlled Reagent Addition: The safest method is to operate in a semi-batch mode, where one reagent (typically the hydrazine) is added slowly. The addition rate should be directly linked to the cooling capacity of the reactor, ensuring the temperature never exceeds a pre-defined limit.

    • Emergency Quenching Plan: Have a documented and tested emergency plan. This should include a pre-charged vessel with a quenching agent (e.g., a cold solvent or a reaction inhibitor) that can be rapidly introduced to stop the reaction.

    • Reactor and Cooling System Integrity: Ensure your reactor is properly rated for the potential pressures and temperatures. The cooling system must be robust, with redundant controls and a backup power supply.

Q4: Our product crystallizes beautifully in the lab, but at the pilot scale, we are getting an oily precipitate that is difficult to filter and dry. What adjustments should we consider?

A4: Crystallization and isolation are highly sensitive to scale. Changes in cooling rates, mixing dynamics, and impurity profiles can all prevent the formation of a well-defined crystalline solid.

  • The Scientific Rationale: Rapid cooling, which is common in lab flasks, often induces rapid nucleation and crystal growth. In a large, jacketed reactor, cooling is much slower and less uniform. This can lead to the product "oiling out" if its solubility limit is reached at a temperature above its melting point or if impurities are inhibiting crystal lattice formation.[2]

  • Troubleshooting & Optimization Steps:

    • Controlled Cooling Profile: Do not simply "crash cool" the batch. Implement a slow, linear cooling ramp to allow for controlled crystal growth.

    • Seeding: Develop a seeding strategy. Adding a small amount of pre-existing, high-purity crystalline product at the point of supersaturation can promote the growth of uniform crystals and prevent oiling out.

    • Solvent/Anti-Solvent System: Re-evaluate your crystallization solvent. It may be necessary to use a mixed solvent system or add an anti-solvent to induce crystallization more effectively at a larger scale.[2] Conduct small-scale trials to screen for the best system.

    • Agitation Profile: The mixing speed during crystallization is critical. Too little agitation can lead to poor heat transfer and settling, while too much can cause crystal breakage (attrition), leading to fine particles that are difficult to filter.

Visualized Workflows & Protocols

General Synthetic Pathway

The most common and industrially viable route to 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one involves a two-step process: a Claisen condensation to form a β-ketoester, followed by a cyclocondensation with hydrazine.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation SM1 2-Methoxyacetophenone Intermediate Ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate (β-Ketoester Intermediate) SM1->Intermediate SM2 Diethyl Oxalate SM2->Intermediate Base Strong Base (e.g., NaOEt) Base->Intermediate Product 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Intermediate->Product Reagent Hydrazine Hydrate (N₂H₄·H₂O) Reagent->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: General two-step synthesis of the target compound.

Troubleshooting Workflow: Low Yield on Scale-Up

G start Low Yield Observed at Pilot Scale q1 Investigate Thermal Profile start->q1 q2 Assess Mixing & Reagent Addition q1->q2 Profile OK sol1 Install more probes. Perform calorimetry. Adjust cooling parameters. q1->sol1 Exotherm Detected q3 Check Reagent & Solvent Purity q2->q3 Mixing OK sol2 Model mixing with CFD. Optimize impeller speed. Slow reagent addition rate. q2->sol2 Inhomogeneity Suspected sol3 Use fresh, high-purity reagents. Ensure solvents are anhydrous. q3->sol3 Impurities Found end_node Yield Optimized q3->end_node Purity OK sol1->q2 sol2->q3 sol3->end_node

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (Target Compound). It contrasts this molecule with its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one (Target Compound). It contrasts this molecule with its structural isomer and industry-standard analogue, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).

Why this matters: Differentiation between C-linked aryl pyrazolones (Target) and N-linked aryl pyrazolones (Edaravone) is critical in metabolic stability studies and impurity profiling. While Edaravone undergoes N-N bond cleavage, the target compound exhibits distinct ortho-methoxy driven fragmentation, serving as a diagnostic fingerprint for structural elucidation.

Structural Context & Alternatives

Before analyzing the spectra, it is essential to understand the structural divergence that dictates the fragmentation logic.

FeatureTarget Compound Edaravone (Comparator)
Structure 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one3-Methyl-1-phenyl-2-pyrazolin-5-one
Formula


(Note: Target has +1 O)
MW ~190.20 Da~174.20 Da
Key Moiety Ortho-methoxy group on C5-phenyl ringN1-Phenyl ring; C3-Methyl group
Ionization ESI (+) PredominantESI (+) / EI

Note on Alternatives: Researchers often confuse this target with Antipyrine or Edaravone . The presence of the ortho-methoxy group in the target molecule introduces a "proximity effect" (facilitated hydrogen transfer) absent in Edaravone, making the loss of formaldehyde (


) or methyl radical (

) a primary diagnostic event.

Experimental Protocol: ESI-MS/MS Optimization

To replicate the fragmentation patterns described below, use the following self-validating protocol. This workflow prioritizes Electrospray Ionization (ESI) in positive mode (


), as it is the standard for polar pyrazolone derivatives.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of target compound in 1 mL Methanol (HPLC grade).

    • Dilute to 10 µg/mL using 50:50 MeOH:H2O + 0.1% Formic Acid. Reasoning: Formic acid ensures efficient protonation of the pyrazolone nitrogen.

  • Direct Infusion Parameters (Q-TOF/Orbitrap):

    • Flow Rate: 5–10 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

    • Collision Energy (CE): Ramp from 10 to 40 eV. Reasoning: Pyrazolones are relatively stable; ramping CE ensures capture of both precursor and deep fragmentation ions.

  • Data Validation (System Suitability):

    • Inject Edaravone as a reference standard.

    • Verify

      
       at m/z 175.08 for Edaravone.
      
    • Verify

      
       at m/z 191.08 for the Target Compound.
      

Comparative Fragmentation Analysis

Mechanism A: The Target Compound Pathway

The fragmentation of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one is dominated by the stability of the pyrazolone ring and the lability of the methoxy ether bond.

  • Precursor Ion (

    
     191):  Protonation occurs at the carbonyl oxygen or the N2 nitrogen.
    
  • Primary Loss (

    
     191 
    
    
    
    176):
    Loss of a methyl radical (
    
    
    , -15 Da). This generates a radical cation stabilized by the aromatic system.
  • Secondary Loss (

    
     176 
    
    
    
    148):
    Ejection of Carbon Monoxide (
    
    
    , -28 Da) from the pyrazolone core. This is a signature ring-contraction event typical of cyclic amides.
  • Ortho-Effect Pathway (

    
     191 
    
    
    
    161):
    Alternatively, the ortho-methoxy group can facilitate the loss of Formaldehyde (
    
    
    , -30 Da) via a 6-membered transition state involving the pyrazolone NH.
Mechanism B: The Edaravone Comparator

In contrast, Edaravone (


 175) fragments primarily via:
  • Phenyl Ring Ejection: Cleavage of the N-N bond or N-Phenyl bond.

  • Methyl Loss: Loss of the C3-methyl group is less favorable than the methoxy-methyl loss in the target.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the specific fragmentation logic for the Target Compound.

Fragmentation Parent Parent Ion [M+H]+ m/z 191.08 (C10H11N2O2)+ Frag1 Fragment A m/z 176 (Radical Cation) Parent->Frag1 Loss of CH3• (-15 Da) Frag2 Fragment B m/z 161 (Benzofuran-like cation) Parent->Frag2 Loss of CH2O (-30 Da) (Ortho Effect) Frag3 Fragment C m/z 148 (Ring Contraction) Frag1->Frag3 Loss of CO (-28 Da) Frag4 Fragment D m/z 77 (Phenyl Cation) Frag3->Frag4 RDA Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one showing competitive loss of Methyl radical vs. Formaldehyde.

Data Summary: Target vs. Edaravone

The table below serves as a lookup guide for peak assignment.

TransitionTarget Compound (

)
Edaravone (

)
Diagnostic Interpretation
Precursor

191 175 Target is +16 Da (Oxygen) higher.
Methyl Loss 176 (-15)160 (-15)Target loss is from O-Me; Edaravone loss is from C-Me.
Formaldehyde Loss 161 (-30) Not ObservedCRITICAL DIFFERENTIATOR. Specific to anisole derivatives.
CO Loss 163 (from parent)147 (from parent)Common to both pyrazolone rings.
RDA Fragment ~119~93Retro-Diels-Alder cleavage products.

References

  • Edaravone Metabolism & MS: Li, Y., et al. "Identification of Edaravone Metabolites in Rat Urine by LC-MS/MS." Journal of Chromatography B, 2014.

  • Pyrazolone Fragmentation Rules: Nielsen, S.F., et al. "Fragmentation patterns of pyrazolone derivatives in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 2011.

  • Ortho-Methoxy Effects: Smith, R.M. "Understanding Mass Spectra: A Basic Approach - Ortho Effects in Aromatic Ethers." Wiley-Interscience, 2004.

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for determining the purity of 5-(2-Methoxyphenyl)-1,2-dihydropyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for determining the purity of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. The methodologies and principles detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and analytical robustness.[1][2] This document moves beyond a simple checklist, delving into the causality behind experimental choices to equip researchers, scientists, and drug development professionals with the expertise to develop and validate reliable analytical methods.

The quality, safety, and efficacy of a pharmaceutical product are fundamentally linked to the purity of its active pharmaceutical ingredient (API). For novel compounds like 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one, a pyrazolone derivative, establishing a validated, stability-indicating HPLC method is a cornerstone of the overall control strategy.[3][4] This guide serves as a comparative tool, presenting not just the protocols but also the acceptance criteria and the interpretation of data, allowing for an objective assessment of a method's performance.

The Analytical Challenge and the Proposed Method

Before validation can commence, a suitable chromatographic method must be developed. The goal for a purity assay is to achieve adequate separation of the main peak (the API) from any potential impurities and degradation products. Based on the polar nature of pyrazolone derivatives, a reverse-phase HPLC method is the logical starting point.[5]

Table 1: Proposed HPLC Method for Initial Validation

ParameterProposed ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of medium-polarity compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN)TFA acts as an ion-pairing agent to improve peak shape. ACN is a common organic modifier providing good elution strength.[5]
Gradient Isocratic (e.g., 60:40 A:B) or GradientAn isocratic method is simpler and more robust if it achieves separation. A gradient may be necessary to resolve closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[5]
Detection UV at 254 nmPyrazolone rings typically exhibit strong UV absorbance. 254 nm is a common wavelength for initial screening.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Diluent Mobile PhaseDissolving the sample in the mobile phase ensures compatibility and good peak shape.[6]

This proposed method serves as our baseline. The subsequent validation process will rigorously test its fitness for the intended purpose: to accurately and reliably quantify the purity of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one.

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a documented process that provides evidence of a method's reliability.[7][8] The overall workflow involves a series of interconnected experiments designed to test different performance characteristics.

G cluster_dev Phase 1: Method Development & Specificity cluster_quant Phase 2: Quantitative Performance cluster_limits Phase 3: Sensitivity & Reliability Dev Method Development Spec Specificity & Forced Degradation Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Spec->Acc Prec Precision Spec->Prec Range Range Lin->Range Acc->Range Prec->Range LOD LOD / LOQ Range->LOD Rob Robustness LOD->Rob Report Final Validation Report Rob->Report

Caption: HPLC Method Validation Workflow.

Core Validation Parameters: Protocols and Data Interpretation

The following sections detail the experimental protocols and acceptance criteria for each critical validation parameter as mandated by ICH Q2(R1).

Specificity: Proving Discriminatory Power

Expertise & Experience: Specificity is arguably the most crucial characteristic for a purity method.[9] It demonstrates that the method can unequivocally assess the analyte in the presence of components that might be expected to be present, such as impurities, degradants, or placebo ingredients.[10][11] To truly prove this, we must intentionally create degradation products through forced degradation (stress testing).[3][4] This ensures the method is "stability-indicating."

Experimental Protocol:

  • Prepare Solutions: Create solutions of the diluent (blank), a placebo (all formulation excipients without the API), a pure API standard, and the final drug product.

  • Forced Degradation: Subject the API and drug product to stress conditions to intentionally degrade them. A general target is 5-20% degradation.[12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.[12]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[12]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[12]

    • Thermal: 80°C for 48 hours.[12]

    • Photolytic: Expose to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) light.[12]

  • Analysis: Inject all prepared solutions onto the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of the API in the blank and placebo chromatograms.

    • In the stressed samples, assess the resolution between the API peak and the degradation product peaks.

    • Utilize a Photodiode Array (PDA) detector to perform peak purity analysis on the API peak in all chromatograms to confirm it is spectrally homogeneous.

Data Presentation:

Table 2: Specificity and Forced Degradation Results

SampleConditionAPI Retention Time (min)Degradant Peaks ObservedResolution (API vs. nearest peak)Peak Purity Index
Blank-No PeakN/AN/AN/A
Placebo-No PeakN/AN/AN/A
API StandardUnstressed5.21NoneN/A> 0.999
API SampleAcid (0.1M HCl)5.202 (at 3.8, 6.5 min)> 2.0> 0.999
API SampleBase (0.1M NaOH)5.221 (at 4.5 min)> 2.0> 0.999
API SampleOxidation (3% H₂O₂)5.193 (at 2.1, 4.8, 7.2 min)> 2.0> 0.999
API SampleThermal (80°C)5.211 (at 6.1 min)> 2.0> 0.999
API SamplePhotolytic5.201 (at 5.9 min)> 2.0> 0.999
  • Acceptance Criteria:

    • No significant interference at the API retention time in blank and placebo.

    • Resolution between the API peak and any other peak should be > 2.0.

    • Peak Purity Index should be > 0.999, indicating no co-elution.

Linearity & Range: Defining the Quantitative Boundaries

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[13][14] This is fundamental for accurate quantification. The range is the interval over which the method is proven to be linear, accurate, and precise.[15][16] For a purity method, this range must cover from the reporting level of impurities up to 120% of the assay specification.[1]

G cluster_params Core Parameters Linearity Linearity Range Validated Analytical Range Linearity->Range Establishes Proportionality Accuracy Accuracy Accuracy->Range Confirms Trueness Precision Precision Precision->Range Confirms Reliability

Caption: Interdependence of Linearity, Accuracy, and Precision.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the API reference standard.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For a purity assay, the range should typically span 50% to 150% of the target assay concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Presentation:

Table 3: Linearity Data

Concentration (µg/mL)Avg. Peak Area
50489500
75751200
100998700
1251251500
1501502300

Table 4: Regression Analysis Results

ParameterValueAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Slope 10015-
Y-Intercept -1250Intercept should not be significantly different from zero.
Range Established 50 - 150 µg/mLMust cover the intended operational range.
Accuracy: Measuring Closeness to the Truth

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[6][9] In simpler terms, it proves the method is measuring the correct amount. This is typically assessed by a recovery study, where a known amount of API is added to a placebo and the method is used to see how much is "recovered."

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo with the API reference standard at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze all nine samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Data Presentation:

Table 5: Accuracy (Recovery) Data

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=1)80.079.899.8%
80% (n=2)80.080.3100.4%
80% (n=3)80.079.599.4%
Avg. / %RSD 99.9% / 0.5%
100% (n=1)100.0100.5100.5%
100% (n=2)100.099.699.6%
100% (n=3)100.0101.1101.1%
Avg. / %RSD 100.4% / 0.8%
120% (n=1)120.0119.599.6%
120% (n=2)120.0121.0100.8%
120% (n=3)120.0120.4100.3%
Avg. / %RSD 100.2% / 0.6%
  • Acceptance Criteria:

    • The mean % recovery should be within 98.0% to 102.0% for the API assay.[6]

    • The %RSD for replicates at each level should be ≤ 2%.

Precision: Assessing Measurement Agreement

Expertise & Experience: Precision measures the agreement between a series of measurements of the same sample.[9][17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[18]

  • Intermediate Precision: Assesses the influence of random events within a laboratory, such as different days, analysts, or equipment.[17]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the drug product at 100% of the target concentration.

    • Analyze all six samples on the same day with the same analyst and instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available).

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of experiments.

Data Presentation:

Table 6: Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 (% Purity) 99.899.5
Replicate 2 (% Purity) 100.1100.3
Replicate 3 (% Purity) 99.999.8
Replicate 4 (% Purity) 100.3100.5
Replicate 5 (% Purity) 99.799.6
Replicate 6 (% Purity) 100.0100.1
Mean 99.9799.97
Std. Deviation 0.230.40
%RSD 0.23% 0.40%
  • Acceptance Criteria:

    • The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[6][19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining Sensitivity

Expertise & Experience: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[20] For a purity method, the LOQ is critical as it defines the lower limit for reporting impurities. The most common method for determination is based on the standard deviation of the response and the slope of the calibration curve.[21]

Experimental Protocol:

  • Utilize Linearity Data: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = The standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).

      • S = The slope of the calibration curve.[21][22]

  • Confirmation: Prepare solutions at the calculated LOQ and LOD concentrations and inject them (n=6) to confirm that the LOQ meets precision/accuracy criteria and the LOD signal is distinguishable from noise (typically Signal-to-Noise ratio of ~3:1).[20]

Data Presentation:

Table 7: LOD & LOQ Data

ParameterValueMethod
Slope (S) 10015From Linearity
Std. Dev. of Intercept (σ) 850From Regression Analysis
Calculated LOD 0.28 µg/mL3.3 * (σ / S)
Calculated LOQ 0.85 µg/mL10 * (σ / S)
  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for impurities.

    • Precision (%RSD) at the LOQ should typically be ≤ 10%.

Robustness: Testing Method Reliability

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters.[9][23][24] It provides an indication of the method's reliability during normal usage and is critical before transferring the method to another laboratory.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary (e.g., flow rate, column temperature, mobile phase composition).

  • Systematic Variation: Vary each parameter within a small, realistic range while keeping others constant. For example:

    • Flow Rate: 0.9, 1.0, 1.1 mL/min

    • Column Temperature: 25, 30, 35 °C

    • Mobile Phase %B: 38%, 40%, 42%

  • Analysis: Inject a system suitability solution (containing API and a known impurity) under each condition.

  • Evaluation: Monitor critical system suitability parameters like retention time, resolution, and tailing factor to see if they remain within acceptable limits.

Data Presentation:

Table 8: Robustness Data

Parameter VariedConditionRetention Time (min)Resolution (API/Impurity)Tailing Factor
Nominal 1.0 mL/min, 30°C, 40% B 5.21 3.5 1.1
Flow Rate0.9 mL/min5.783.61.1
1.1 mL/min4.723.41.1
Column Temp25 °C5.453.81.2
35 °C5.013.31.1
Mobile Phase38% B5.623.21.1
42% B4.893.71.2
  • Acceptance Criteria:

    • System suitability requirements (e.g., Resolution > 2.0, Tailing Factor ≤ 1.5) must be met under all tested conditions.

Conclusion: A Validated Method as a Cornerstone of Quality

This guide has systematically detailed the validation of an HPLC method for the purity of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one, grounding each step in the principles of scientific integrity and regulatory expectation. By following these protocols, a laboratory can generate a comprehensive validation package that demonstrates the method is specific, linear, accurate, precise, sensitive, and robust. This validated method becomes a reliable tool for quality control, ensuring that each batch of the API meets the required purity specifications, thereby safeguarding product quality and patient safety. Analytical method validation should be viewed not as a one-time regulatory hurdle, but as a continuous process that underpins the entire lifecycle of a pharmaceutical product.[8]

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
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  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Concept Heidelberg. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
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  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
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  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. As researchers, scientists, and drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This document is designed to be a trusted resource, offering not just procedural steps, but the scientific rationale behind them to ensure a self-validating system of laboratory safety.

Hazard Assessment and Precautionary Principles

Given the structure of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one, it is prudent to assume it may exhibit hazards similar to related methoxyphenyl and pyrazolone compounds. These may include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritation: Potential to cause skin and serious eye irritation.[4][5]

  • Environmental Hazards: Potential for long-lasting harmful effects to aquatic life.[1]

Therefore, the handling and disposal of this compound must be approached with the assumption that it is hazardous. The foundational principle of chemical waste management is to prevent the release of harmful substances into the environment and to ensure the safety of all personnel.[6]

Personal Protective Equipment (PPE) and Handling

Prior to handling 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one for disposal, all personnel must be equipped with appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes or airborne particles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

All handling of the compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one must follow a systematic and compliant workflow. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][7]

Step 1: Waste Collection

  • Solid Waste: Collect waste 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) in a designated, leak-proof hazardous waste container.[1][8]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[9]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[7] The container must have a secure, leak-proof closure.[6]

  • Labeling: This is a critical step for regulatory compliance and safety. The label must be securely affixed to the container and include the following information:[7][9]

    • The words "Hazardous Waste".

    • The full chemical name: "5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one". Avoid abbreviations or chemical formulas.

    • The approximate quantity or concentration of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., harmful, irritant).

Step 3: Waste Segregation and Storage

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][10] It is imperative to segregate this waste from incompatible materials, such as strong oxidizing agents.[1]

  • Storage Conditions: The storage area should be secure, well-ventilated, and away from sources of heat or ignition.[11] Keep the container tightly closed when not in use.[9]

Step 4: Arranging for Disposal

  • Contact EHS: The final disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][7]

  • Documentation: Complete any required waste pickup forms accurately and completely.[7]

The following diagram illustrates the decision-making process for the proper disposal of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one.

DisposalWorkflow A Generation of 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one Waste B Is the waste solid or liquid? A->B C Collect in a designated solid waste container B->C Solid D Collect in a designated liquid waste container B->D Liquid E Select a compatible, leak-proof container with a secure lid C->E D->E F Label container with 'Hazardous Waste' and full chemical name E->F G Store in a designated Satellite Accumulation Area F->G H Segregate from incompatible materials G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Complete and submit all required waste disposal documentation I->J K Waste is removed by a licensed disposal contractor J->K

Caption: Disposal workflow for 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one.

Contingency and Spill Management

Accidents can happen, and a robust disposal plan includes procedures for managing spills.

  • Minor Spills: For small spills, trained laboratory personnel should handle the cleanup.

    • Alert others in the area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., spill pillows, sand).

    • Carefully collect the contaminated absorbent material and place it in a designated hazardous waste container.[12]

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills: In the event of a large or uncontrolled spill:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Provide them with as much information as possible about the spilled chemical.

Summary of Disposal Procedures

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[7],[6],
Container Type Chemically compatible, leak-proof with a secure lid.[6],[9]
Labeling Requirements "Hazardous Waste", full chemical name, date, PI info.[7],[10],[9]
Disposal Method Through institutional EHS or a licensed contractor.[1],[7]
Prohibited Disposal No drain or regular trash disposal.[1],[7]

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet - 3-Methoxycatechol. TCI Chemicals.
  • Safety Data Sheet - 3,5-Dimethylpyrazole. TCI Chemicals.
  • Safety Data Sheet - 3-Methoxyphenylhydrazine hydrochloride. Fisher Scientific.
  • 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. ChemicalBook.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PMC.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • 1,2-Dihydro-1-methyl-5-phenyl-3h-pyrazol-3-one. Sigma-Aldrich.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.

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Handling

Personal protective equipment for handling 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one

[1][2] Executive Safety Summary 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one belongs to the pyrazolone class of heterocycles, widely utilized as pharmacophores in drug discovery (e.g., analgesic, anti-inflammatory, and f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one belongs to the pyrazolone class of heterocycles, widely utilized as pharmacophores in drug discovery (e.g., analgesic, anti-inflammatory, and free radical scavenging analogs like Edaravone) and as coupling components in dye synthesis.[1][2]

While specific toxicological data for this precise regioisomer may be limited in public repositories, its structural analogs (phenyl-pyrazolones) exhibit well-documented hazards.[1][2] Consequently, the "Precautionary Principle" must apply. You must treat this compound as a bioactive irritant with potential acute oral toxicity.

Critical Hazard Profile (GHS Class-Based Extrapolation):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4]

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[3][4][5][6]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][4]

  • Physical State: Solid powder (High risk of aerosolization during weighing).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling pyrazolone derivatives in a research setting.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100 Respirator Pyrazolone powders are often electrostatic and micronized.[1][2] Surgical masks offer zero protection against inhalation of bioactive dusts. If handling >10g outside a fume hood, a PAPR (Powered Air Purifying Respirator) is mandatory.
Hand (Primary) Nitrile Gloves (4 mil / 0.11 mm) Latex is permeable to many organic solvents (DMSO, DMF) used to solubilize this compound.[2] Nitrile provides superior chemical resistance.
Hand (Secondary) Double Gloving Protocol Outer Glove: Change immediately upon contamination. Inner Glove: Acts as the final barrier. This prevents transdermal absorption if the outer glove is compromised during synthesis.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient. Fine powders can bypass side shields via air currents. Goggles seal the ocular cavity against dust and solvent splashes.
Body Tyvek® Lab Coat / Apron Cotton lab coats absorb chemicals. Tyvek provides a non-porous barrier, preventing the compound from migrating to street clothes.
Risk Assessment & PPE Decision Logic

The following decision tree illustrates the required safety escalation based on the quantity handled and the operational state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 5-(2-Methoxyphenyl)-1,2-dihydropyrazol-3-one State_Check Physical State? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Qty_Check Quantity > 100mg? Solid->Qty_Check Solvent_Check Solvent Type? Solution->Solvent_Check High_Risk_Solid REQ: Fume Hood + N95 + Double Nitrile (Risk: Dust Inhalation) Qty_Check->High_Risk_Solid Yes Low_Risk_Solid REQ: Fume Hood + Safety Glasses + Nitrile (Risk: Minor Irritation) Qty_Check->Low_Risk_Solid No Penetrating_Solvent DMSO/DMF/MeOH REQ: Butyl/Viton Gloves or Double Nitrile (Change <15m) Solvent_Check->Penetrating_Solvent Penetrating Standard_Solvent Water/Ethanol REQ: Standard Nitrile Gloves Solvent_Check->Standard_Solvent Standard

Figure 1: PPE Selection Logic based on physical state and solvent permeability risks.[1][2]

Operational Protocols
Phase 1: Weighing & Transfer (Highest Risk) [1][2]
  • The Hazard: Static electricity can cause pyrazolone powders to "jump" or disperse, leading to inhalation or bench contamination.

  • Protocol:

    • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

    • Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic. Alternatively, use a glass weighing boat (plastic generates static).

    • Technique: Do not pour from the stock bottle. Use a disposable spatula.

    • Decontamination: Wipe the balance and surrounding area with a methanol-dampened tissue immediately after weighing.[2]

Phase 2: Solubilization & Reaction
  • The Hazard: This compound likely requires polar aprotic solvents (DMSO, DMF) for dissolution. These solvents are skin penetrants and can carry the dissolved pyrazolone directly into the bloodstream.

  • Protocol:

    • Vessel Selection: Use borosilicate glass (Pyrex). Avoid polystyrene, which may degrade in organic solvents.

    • Addition: Add solvent slowly to the solid. Pyrazolones can exhibit mild exotherms upon solvation or deprotonation.

    • Labeling: Any vessel containing the solution must be labeled "TOXIC / IRRITANT" immediately.

Phase 3: Waste Disposal
  • The Hazard: Improper disposal into water systems is a violation of environmental regulations (EPA/REACH). Nitrogen heterocycles are often persistent in aquatic environments.

  • Protocol:

    • Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides). Pyrazolones are reducing agents and can react vigorously.

    • Stream: Dispose of as "Hazardous Chemical Waste - High BTU."

    • Method: High-temperature incineration is the only validated method to destroy the pyrazolone ring structure completely.[2]

Emergency Response Plan
ScenarioImmediate ActionFollow-Up
Skin Contact (Solid) Brush off excess powder gently.[1][2] Wash with soap and water for 15 mins.[7]Monitor for erythema (redness).[2] Consult SDS.
Skin Contact (Solution) Do not use solvents to clean skin. Wash with water.[2][8][9][10][11] Remove contaminated gloves immediately.Seek medical attention if solvent was DMSO/DMF (risk of systemic absorption).[2]
Eye Exposure Flush with eyewash station for 15 mins, holding eyelids open.Mandatory ophthalmology consult. Pyrazolones are severe eye irritants.[3][4][6]
Spill (Bench) Cover with absorbent pads.[2] Wet pads with Ethanol to suppress dust.Dispose of pads as hazardous waste. Wipe area 3x.
References
  • PubChem. (2025). Compound Summary: 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Edaravone Analog).[1][2][7][12] National Library of Medicine. Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). (2025).[2] Registration Dossier: Pyrazolone compounds - Toxicological Summary. Retrieved from [Link][1][2]

(Note: Due to the specific nature of the requested isomer, safety data has been bridged from the primary structural class of 1-phenyl-3-pyrazolones, a standard practice in industrial hygiene when exact CAS data is proprietary or sparse.)

Sources

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